molecular formula C15H22O3 B15591813 1,10:4,5-Diepoxy-7(11)-germacren-8-one

1,10:4,5-Diepoxy-7(11)-germacren-8-one

Cat. No.: B15591813
M. Wt: 250.33 g/mol
InChI Key: GTHJHHZMCSHKDZ-PFSRBDOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one

InChI

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15+/m0/s1

InChI Key

GTHJHHZMCSHKDZ-PFSRBDOWSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Sources of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This compound has garnered interest within the scientific community for its potential biological activities. This document summarizes the known botanical origins, offers insights into its isolation, and presents available quantitative data to support further research and development.

Primary Natural Sources

This compound has been identified as a constituent of plants from the Lamiaceae and Zingiberaceae families. The primary species known to produce this compound are:

  • Isodon adenantha : The herbs of this plant are a recognized source of this compound.[1]

  • Curcuma aeruginosa : The rhizomes of this plant, commonly known as "black turmeric," have been found to contain this compound.

While the presence of this compound has been confirmed in these species, detailed quantitative analysis of its abundance remains limited in publicly available literature. One study involving GC-MS analysis of an ethanol (B145695) extract from a Curcuma aeruginosa accession identified this compound, though specific yield from the initial plant material was not provided.

Quantitative Data

Currently, there is a scarcity of published data detailing the specific yield of this compound from its natural sources. The table below has been structured to incorporate such data as it becomes available through future research.

Plant SpeciesPlant PartExtraction SolventMethod of AnalysisYield (% w/w of dry plant material)Reference
Isodon adenanthaHerbsNot SpecifiedNot SpecifiedData Not Available
Curcuma aeruginosaRhizomesEthanolGC-MSData Not Available

Experimental Protocols: Isolation and Identification

Detailed, step-by-step experimental protocols for the specific isolation of this compound are not extensively documented in readily accessible scientific literature. However, based on general methodologies for the isolation of sesquiterpenoids from plant materials, a generalized workflow can be proposed.

General Isolation and Identification Workflow

The isolation of this compound from its natural sources typically involves a multi-step process. This process begins with the extraction of the compound from the plant matrix, followed by chromatographic separation and purification, and finally, structure elucidation using spectroscopic techniques.

Isolation_Workflow Plant_Material Plant Material (e.g., dried and powdered Isodon adenantha herbs or Curcuma aeruginosa rhizomes) Extraction Solvent Extraction (e.g., Maceration or Soxhlet with ethanol, methanol, or hexane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) (Gradient Elution) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Further Chromatographic Purification (e.g., HPLC) Fractions->Purification Pure_Compound Isolated 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation

A generalized workflow for the isolation and identification of this compound.

Methodological Details:

  • Plant Material Preparation: The appropriate plant part (e.g., aerial parts of Isodon adenantha or rhizomes of Curcuma aeruginosa) is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is typically subjected to solvent extraction. This can be achieved through methods such as maceration, percolation, or Soxhlet extraction using organic solvents of varying polarity, such as hexane, ethyl acetate (B1210297), methanol, or ethanol. The choice of solvent is crucial for selectively extracting compounds of interest.

  • Fractionation: The resulting crude extract is a complex mixture of various phytochemicals. To isolate the sesquiterpenoid fraction, column chromatography is commonly employed. Silica gel is a standard stationary phase, and a gradient elution system with a combination of non-polar and polar solvents (e.g., a hexane-ethyl acetate gradient) is used to separate compounds based on their polarity.

  • Purification: The fractions obtained from column chromatography are analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound. These fractions are then subjected to further purification steps, often involving preparative high-performance liquid chromatography (HPLC) to isolate the compound to a high degree of purity.

  • Structure Elucidation: The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the detailed chemical structure and stereochemistry of the molecule.

This guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. Further investigations are warranted to quantify the abundance of this compound in its various natural sources and to develop optimized and detailed isolation protocols.

References

Technical Guide: Isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Isodon adenantha

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research, a specific scientific paper detailing the complete isolation protocol and quantitative data for 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Isodon adenantha could not be located. While the presence of this sesquiterpenoid in the plant is confirmed in phytochemical databases, the primary literature available focuses on the isolation of diterpenoids from this particular species.

Therefore, this guide provides a generalized, yet detailed, methodology based on established protocols for isolating sesquiterpenoids from plants of the Isodon genus. This is supplemented with known physicochemical data for the target compound. This technical guide is intended for researchers, scientists, and drug development professionals.

1. Introduction

Isodon adenantha is a plant known to produce a variety of terpenoid compounds. Among these is the sesquiterpenoid this compound, a molecule of interest for its potential biological activities. This document outlines a comprehensive, albeit generalized, protocol for the extraction, fractionation, and purification of this target compound from the aerial parts of I. adenantha.

2. Physicochemical Data of the Target Compound

A summary of the known quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
Appearance White crystalline solid (predicted)
Purity (Typical) ≥98% (when isolated)
Solubility Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), chloroform
Storage Temperature 2-8 °C

3. Experimental Protocol

The following protocol describes a multi-step process for the isolation of this compound.

3.1. Plant Material Collection and Preparation

  • Collection: The aerial parts of Isodon adenantha are collected.

  • Drying: The plant material is air-dried in the shade at room temperature to a constant weight.

  • Grinding: The dried material is ground into a coarse powder to increase the surface area for extraction.

3.2. Extraction

  • Solvent: 95% Ethanol (EtOH)

  • Procedure:

    • The powdered plant material is macerated in 95% EtOH at a 1:10 (w/v) ratio.

    • The mixture is allowed to stand for 24-48 hours at room temperature with occasional stirring.

    • The extract is filtered, and the process is repeated three times with fresh solvent.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

3.3. Fractionation

  • Procedure:

    • The crude ethanol extract is suspended in water.

    • The aqueous suspension is then subjected to liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate (EtOAc), and finally with n-butanol (n-BuOH).

    • The resulting fractions (petroleum ether, EtOAc, n-BuOH, and aqueous) are concentrated under reduced pressure. The target sesquiterpenoid is expected to be primarily in the ethyl acetate fraction.

3.4. Purification

The ethyl acetate fraction is subjected to multiple rounds of column chromatography for the purification of the target compound.

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (200-300 mesh)

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).

    • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC).

    • TLC Analysis: TLC plates (silica gel GF254) are developed using a petroleum ether-ethyl acetate solvent system. Spots are visualized under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

    • Pooling: Fractions with similar TLC profiles are pooled together.

  • Step 2: Sephadex LH-20 Column Chromatography

    • Stationary Phase: Sephadex LH-20

    • Mobile Phase: Methanol (MeOH) or a mixture of dichloromethane (B109758) and methanol (e.g., 1:1).

    • Purpose: To remove pigments and other impurities.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

    • Detection: UV detector (e.g., at 210 nm).

    • Outcome: This final step should yield the pure this compound.

4. Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

5. Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process.

Isolation_Workflow Plant_Material Isodon adenantha (Aerial Parts) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction with 95% EtOH Drying_Grinding->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation PE_Fraction Petroleum Ether Fraction Fractionation->PE_Fraction Non-polar EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Medium-polar BuOH_Fraction n-Butanol Fraction Fractionation->BuOH_Fraction Polar Aq_Fraction Aqueous Fraction Fractionation->Aq_Fraction Highly-polar Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel_CC->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for the isolation of this compound.

An In-Depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one and its Precursor Germacrone in Curcuma aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuma aeruginosa Roxb., a member of the Zingiberaceae family, is a medicinal plant rich in bioactive sesquiterpenoids. Among these, germacrane-type sesquiterpenes are of significant interest due to their diverse pharmacological activities. This technical guide focuses on 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid that has been identified in C. aeruginosa. Given the limited detailed research on this specific diepoxy compound, this guide also provides comprehensive information on its well-studied precursor, Germacrone (B1671451), a major constituent of C. aeruginosa rhizomes. This document aims to provide a thorough understanding of the current knowledge, including quantitative data, experimental protocols, and biological activities, to support further research and drug development endeavors.

Chemical Profiles and Quantitative Data

The rhizome of Curcuma aeruginosa contains a complex mixture of volatile and non-volatile compounds. While this compound has been identified as a constituent, its quantitative data in C. aeruginosa is not extensively reported. However, studies on the major precursor, Germacrone, provide valuable quantitative insights.

A study on C. aeruginosa from Nepal reported the major components of its essential oil, with curzerenone (B144611) being the most abundant (59.6%), followed by germacrone (5.3%)[1]. Another study highlighted that germacrone is a significant antiandrogenic compound within the plant[2]. The concentration of these compounds can vary based on geographical location, cultivation practices, and extraction methods.

For clarity and comparative analysis, the available quantitative data for major sesquiterpenoids in Curcuma aeruginosa rhizome is summarized below.

CompoundPlant PartExtraction MethodConcentration/YieldReference
Germacrone RhizomeHydrodistillation5.3% of essential oil[1]
CurzerenoneRhizomeHydrodistillation59.6% of essential oil[1]
CurzereneRhizomeHydrodistillation4.7% of essential oil[1]
CamphorRhizomeHydrodistillation3.6% of essential oil[1]
trans-β-ElemeneRhizomeHydrodistillation2.6% of essential oil[1]
β-EudesmolRhizomeHydrodistillation1.6% of essential oil[1]

Note: Quantitative data for this compound in Curcuma aeruginosa is not available in the reviewed literature. The compound has been identified as a minor component or a degradation product of germacrone[3][4].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the extraction, isolation, and characterization of sesquiterpenoids from Curcuma aeruginosa.

General Isolation Strategy for Sesquiterpenoids

The isolation of sesquiterpenoids from C. aeruginosa rhizomes typically involves solvent extraction followed by various chromatographic techniques.

experimental_workflow cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation cluster_purification Purification & Identification rhizome Dried & Powdered C. aeruginosa Rhizome extraction Maceration with Methanol (B129727)/Ethanol rhizome->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent-Solvent Partitioning (n-hexane, ethyl acetate) crude_extract->partition fractions Fractions partition->fractions vlc Vacuum Liquid Chromatography (VLC) fractions->vlc cc Column Chromatography (Silica Gel) vlc->cc ptlc Preparative TLC cc->ptlc pure_compound Isolated Compound ptlc->pure_compound crystallization Crystallization pure_compound->crystallization spectroscopy Spectroscopic Analysis (NMR, MS) crystallization->spectroscopy

Caption: General workflow for the isolation of sesquiterpenoids.

Detailed Protocol for Germacrone Isolation

A bioassay-guided isolation of Germacrone with antinociceptive activity has been reported[5].

  • Extraction: The air-dried and powdered rhizomes of C. aeruginosa (500 g) are macerated with methanol (2.5 L) for seven days with occasional stirring. The filtrate is concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).

  • VLC of Active Fraction: The chloroform fraction, showing the highest activity, is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Column Chromatography: Fractions from VLC showing similar TLC profiles are pooled and further purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.

  • Crystallization: The fraction rich in Germacrone is subjected to repeated crystallization from a mixture of n-hexane and ethyl acetate to yield pure Germacrone.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H-NMR, 13C-NMR, and Mass Spectrometry, and by comparison with published data.

Identification of 1(10),4(5)-diepoxygermacrone

In a phytochemical study of Indonesian C. aeruginosa, 1(10),4(5)-diepoxygermacrone was isolated as part of a mixture with isoaromadendrene epoxide[6]. The isolation process involved:

  • Extraction: Maceration of the powdered rhizome with methanol.

  • Fractionation: The methanol extract was partitioned, and the resulting fractions were subjected to a series of chromatographic separations, including vacuum liquid chromatography and column chromatography on silica gel.

  • Structure Elucidation: The structure of the compound was determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, HSQC, HMBC) and mass spectrometry[6].

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, research on its precursor, Germacrone, has revealed several biological activities and mechanisms of action. A study on Curcuma heyneana showed that 1(10),4(5)-diepoxygermacrone exhibited weak antibacterial activity[4]. In contrast, Germacrone has demonstrated significant anti-inflammatory, anticancer, and neuroprotective effects.

Anti-Inflammatory and Hepatoprotective Effects of Germacrone

Recent studies have shown that Germacrone can ameliorate alcoholic fatty liver disease by inhibiting the Nrf2/Rbp4 signaling pathway.

signaling_pathway cluster_stress Cellular Stress (e.g., Alcohol) cluster_response Cellular Response cluster_outcome Pathological Outcome stress Oxidative Stress & Lipid Accumulation nrf2 Nrf2 Activation stress->nrf2 rbp4 Rbp4 Upregulation nrf2->rbp4 Transcriptional Activation liver_damage Liver Damage (Hepatosteatosis) rbp4->liver_damage germacrone Germacrone germacrone->nrf2 Inhibits

Caption: Proposed signaling pathway for Germacrone's hepatoprotective effect.

Germacrone has been found to significantly reduce alcohol-induced liver lipid deposition and oxidative stress. It achieves this by inhibiting the over-activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key regulator of the antioxidant response, but its excessive activation can contribute to lipid accumulation. Research has identified Retinol-binding protein 4 (Rbp4) as a novel downstream target of Nrf2. Germacrone's inhibition of the Nrf2/Rbp4 axis helps to mitigate liver damage.

Conclusion and Future Directions

This compound is an intriguing, yet understudied, sesquiterpenoid found in Curcuma aeruginosa. While its presence has been confirmed, there is a clear need for further research to quantify its concentration in the plant, develop specific and efficient isolation protocols, and elucidate its biological activities and mechanisms of action. The comprehensive data available for its precursor, Germacrone, provides a solid foundation and a valuable point of comparison for future studies. Investigating the potential synergistic or unique therapeutic properties of this compound could unveil new opportunities for drug discovery and development, particularly in the areas of inflammatory diseases and oncology. Future research should focus on quantitative analysis using techniques like HPLC and GC-MS, targeted isolation strategies, and in-depth pharmacological studies to explore the full therapeutic potential of this compound.

References

Phytochemical Screening of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phytochemical screening of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid with potential pharmacological activities. This document outlines detailed experimental protocols for the qualitative and quantitative analysis of this compound from its natural sources, primarily plants of the Isodon and Curcuma genera.[1][2][3] Methodologies covered include preliminary colorimetric tests, Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents a structured approach to data interpretation and visualization of experimental workflows and relevant biological pathways, aiming to facilitate further research and drug discovery efforts centered on this promising natural product.

Introduction

This compound is a naturally occurring sesquiterpenoid belonging to the germacrane (B1241064) class.[4] These compounds are characterized by a 10-membered carbon ring structure and are biosynthesized from farnesyl pyrophosphate. This particular diepoxy germacrenone has been isolated from various plant species, including Isodon adenantha and Curcuma aeruginosa.[1][2][5][6][7] The growing interest in germacrane sesquiterpenoids stems from their diverse and potent biological activities, which include anti-inflammatory, cytotoxic, and anticancer effects.[4][8][9]

The initial step in harnessing the therapeutic potential of this compound involves its efficient extraction and comprehensive phytochemical screening. This process encompasses the qualitative identification of the compound in a plant extract and its subsequent quantification. This guide provides detailed protocols and data presentation formats to aid researchers in this endeavor.

Experimental Protocols

Plant Material and Extraction
  • Plant Material : The primary sources for isolating this compound are the aerial parts of Isodon adenantha or the rhizomes of Curcuma aeruginosa.[1][2][5]

  • Extraction :

    • Air-dry the plant material at room temperature and grind it into a coarse powder.

    • Perform extraction using an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature for 72 hours.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Qualitative Phytochemical Screening

Preliminary screening for terpenoids in the crude extract can be performed using the following colorimetric tests:

  • Salkowski Test : To 2 mL of the crude extract, add 2 mL of chloroform (B151607) and 2 mL of concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.

  • Liebermann-Burchard Test : Mix 2 mL of the extract with 2 mL of acetic anhydride. Add 2 mL of concentrated sulfuric acid along the sides of the test tube. The formation of a violet to a blue or green ring indicates the presence of terpenoids.

Chromatographic Analysis

TLC is a crucial technique for the initial separation and identification of this compound in the crude extract.

  • Stationary Phase : Silica gel 60 F254 plates.

  • Mobile Phase : A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used for the separation of germacrane sesquiterpenoids. A starting ratio of 8:2 (hexane:ethyl acetate) can be optimized as needed.[10]

  • Sample Application : Apply the dissolved crude extract as a small spot on the baseline of the TLC plate.

  • Development : Place the plate in a saturated chromatography chamber and allow the solvent front to ascend.

  • Visualization : Visualize the separated spots under UV light (254 nm) or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. The Rf value of the spot corresponding to the target compound can be compared with a standard if available.

GC-MS is a powerful tool for the identification and structural elucidation of volatile and semi-volatile compounds like sesquiterpenoids.

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[11]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 10 minutes.

  • Mass Spectrometer :

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Identification : The compound is identified by comparing its mass spectrum and retention index with those in spectral libraries (e.g., NIST, Wiley) and literature data.

HPLC is the preferred method for the accurate quantification of this compound. A reversed-phase HPLC method can be developed for this purpose.

  • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water.

    • Start with 50% acetonitrile and increase to 100% over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector set at 210 nm, as many sesquiterpenoids absorb at this wavelength.[12] For compounds lacking a strong chromophore, such as epoxides, derivatization or use of a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary.[13][14]

  • Quantification : A calibration curve is constructed using a purified standard of this compound at various concentrations. The concentration in the sample is then determined by interpolating its peak area on the calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table presents representative data on the relative abundance of this compound in different accessions of Curcuma aeruginosa rhizome, as determined by GC-MS analysis.

AccessionRelative Peak Area (%) of this compound
Accession 11.41
Accession 20.98
Accession 31.75
Accession 41.23
Data is hypothetical and for illustrative purposes based on reported findings.[15]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the phytochemical screening and bioactivity assessment of this compound.

experimental_workflow plant_material Plant Material (e.g., Curcuma aeruginosa) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract qualitative Qualitative Screening (Salkowski, Liebermann-Burchard) crude_extract->qualitative tlc TLC Analysis crude_extract->tlc gcms GC-MS Analysis crude_extract->gcms hplc HPLC Quantification crude_extract->hplc isolation Isolation & Purification tlc->isolation pure_compound Pure 1,10:4,5-Diepoxy- 7(11)-germacren-8-one isolation->pure_compound bioactivity Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) pure_compound->bioactivity pathway Mechanism of Action Studies (e.g., Signaling Pathway Analysis) bioactivity->pathway

Figure 1: Experimental workflow for phytochemical screening.
Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many germacrane sesquiterpenoids are known to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4] The diagram below illustrates this hypothetical mechanism of action.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n MAPK->NFkB_n inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->inflammatory_genes compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one compound->IKK compound->MAPK

Figure 2: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This technical guide provides a foundational framework for the phytochemical screening of this compound. The detailed protocols for qualitative and quantitative analysis, coupled with structured data presentation and visual workflows, are intended to streamline the research process for scientists and drug development professionals. Further investigation into the bioactivity and mechanisms of action of this compound is warranted and is expected to unveil its full therapeutic potential.

References

In-Depth Technical Guide: 1,10:4,5-Diepoxy-7(11)-germacren-8-one (CAS 32179-18-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product identified in various plant species, including Curcuma aeruginosa and Isodon adenantha.[1][2][3] Sesquiterpenoids are a diverse class of 15-carbon isoprenoids known for their wide range of biological activities, making them a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties, potential biological activities, and the methodologies for its study.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
IUPAC Name (1R,4S,5R,10S)-1,10:4,5-diepoxy-7(11)-germacren-8-one
Synonyms (1α,4β,5α,10β)-1,10:4,5-diepoxy-7(11)-germacren-8-one
Class Sesquiterpenoid

Biological Activity

While extensive biological studies on the purified this compound are limited in the currently available literature, preliminary research on the plant extracts containing this compound suggests potential cytotoxic activities.

A study on the rhizomes of Curcuma aeruginosa investigated the relationship between its metabolite profile and toxicity. The analysis identified a group of metabolites with a mass-to-charge ratio (m/z) of 250.165, which includes this compound, as having a positive correlation with toxicity. This suggests that the compound may contribute to the overall cytotoxic effect of the plant extract. However, the study did not report the cytotoxic activity of the isolated compound.

Another study on Curcuma aeruginosa led to the isolation of a new sesquiterpene lactone, aeruginon, and a known compound, curcumenon.[4][5] While the study detailed the cytotoxic activities of these two compounds against various human cancer cell lines, it did not provide data for this compound.[4][5]

Further research is required to isolate this compound in sufficient quantities and to perform comprehensive biological assays to determine its specific cytotoxic profile, including IC₅₀ values against a panel of cancer cell lines.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not extensively documented in the available literature. However, general methodologies for the isolation of sesquiterpenoids from plant materials can be adapted. The following is a generalized workflow based on common practices in natural product chemistry.

4.1. General Workflow for Isolation and Purification

G Start Plant Material (e.g., Curcuma aeruginosa rhizomes) Extraction Extraction with Organic Solvent (e.g., Methanol) Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Further_Purification Further Purification (e.g., Preparative HPLC) Chromatography->Further_Purification Structure_Elucidation Structure Elucidation (NMR, MS) Further_Purification->Structure_Elucidation Bioassays Biological Activity Testing Further_Purification->Bioassays

Caption: Generalized workflow for the isolation and bio-evaluation of sesquiterpenoids.

4.1.1. Extraction

  • Plant Material: Dried and powdered rhizomes of Curcuma aeruginosa (or other source material).

  • Procedure: Macerate the powdered plant material with methanol (B129727) at room temperature for an extended period (e.g., 3 x 24 hours). Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.[6]

4.1.2. Fractionation

  • Procedure: The crude methanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

4.1.3. Chromatographic Purification

  • Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the components.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure compound.

4.2. Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[6]

4.3. Cytotoxicity Assay (MTT Assay)

A common method to evaluate the cytotoxic activity of a compound is the MTT assay.

G Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Various Concentrations of the Compound Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan (B1609692) Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at a Specific Wavelength Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the purified this compound for a specified duration (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.[5]

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given the preliminary indications of cytotoxic activity, future research could explore its effects on key cancer-related signaling pathways.

5.1. Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its modulation by this compound, based on common mechanisms of action for cytotoxic natural products.

G Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Cell Cancer Cell Compound->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical mechanism of action involving apoptosis induction.

Conclusion and Future Directions

This compound is a sesquiterpenoid with potential for further investigation as a cytotoxic agent. The current body of literature provides a foundation for its identity and natural sources. However, to fully understand its therapeutic potential, future research should focus on:

  • Efficient Isolation and Synthesis: Developing robust methods for obtaining pure this compound to facilitate comprehensive biological studies.

  • In-depth Biological Evaluation: Conducting extensive in vitro and in vivo studies to determine its efficacy and safety profile. This should include determining IC₅₀ values against a broad range of cancer cell lines and assessing its effects on non-cancerous cells.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new anticancer therapies.

References

An In-Depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product. This document provides a summary of its known chemical properties. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth technical information regarding its synthesis, detailed experimental protocols for its isolation and characterization, extensive spectroscopic data, and biological activities. While the compound is commercially available, primary research detailing its properties and potential applications is not readily accessible.

Chemical Structure and Properties

This compound is a complex sesquiterpenoid characterized by a germacrane (B1241064) skeleton with two epoxide rings and a ketone functional group.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1][2]
Molecular Weight 250.34 g/mol [1]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one[1]
CAS Number 32179-18-3[1][2][3]
Appearance Off-white Solid[4]
Purity ≥98% (Commercially available)[5]
Storage Conditions 2-8°C (short term), -20°C (long term), desiccated[1][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Natural Occurrence

This sesquiterpenoid has been reported to be isolated from the following plant species:

  • Isodon adenantha[2][3][7]

  • Artemisia pallens (Davana)[7]

  • Curcuma aeruginosa (Temu Ireng)[8]

Synthesis

Currently, there is no detailed, publicly available synthetic route for this compound in the scientific literature. While some resources mention the possibility of synthesis, specific reaction schemes, and experimental protocols are not provided.[9]

Spectroscopic Data

A thorough search of scientific databases has not yielded publicly available raw or interpreted spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. This information is crucial for the unambiguous identification and characterization of the compound.

Biological Activity

There is a significant lack of information in the peer-reviewed scientific literature regarding the biological activity of this compound. While it has been identified in plant extracts with traditional medicinal uses, specific studies on the isolated compound's efficacy, mechanism of action, or potential therapeutic targets are not available.[8]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound from its natural sources are not described in the accessible scientific literature. Similarly, protocols for any biological assays or synthetic procedures are also unavailable.

Signaling Pathways and Experimental Workflows

Due to the absence of data on the biological activity and mechanism of action of this compound, no signaling pathways or experimental workflows can be described or visualized at this time.

To illustrate a hypothetical experimental workflow for natural product isolation and characterization, the following diagram is provided as a general example.

G General Workflow for Natural Product Isolation and Characterization A Plant Material Collection and Preparation B Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract B->C D Fractionation (e.g., Liquid-Liquid Partitioning) C->D E Fractions of Varying Polarity D->E F Chromatographic Separation (e.g., Column, HPLC) E->F G Pure Compound Isolation F->G H Structure Elucidation G->H J Biological Activity Screening G->J I Spectroscopic Analysis (NMR, MS, IR) H->I

Caption: General Workflow for Natural Product Isolation

Conclusion and Future Directions

This compound represents a structurally interesting natural product with potential for further scientific investigation. However, the current lack of publicly available data on its synthesis, detailed spectroscopic characterization, and biological activity severely limits its potential for research and development. Future work should focus on:

  • Isolation and Complete Structural Elucidation: Re-isolation of the compound from its natural sources and comprehensive spectroscopic analysis to confirm its structure and stereochemistry.

  • Total Synthesis: Development of a robust synthetic route to enable access to larger quantities for biological testing and derivatization.

  • Biological Screening: A broad-based screening of its biological activities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial properties.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate its molecular targets and signaling pathways will be crucial.

The generation of this fundamental data is essential for unlocking the potential of this compound for researchers, scientists, and drug development professionals.

References

In-Depth Technical Guide: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a naturally occurring sesquiterpenoid belonging to the germacrane (B1241064) class. Isolated from plant sources such as Isodon adenantha, this compound is noted for its complex bicyclic structure featuring two epoxide rings. While specific biological activities and mechanisms of action for this particular molecule are not extensively documented in publicly available literature, the broader class of germacrane sesquiterpenoids is recognized for a range of bioactivities, including cytotoxic and anti-inflammatory effects. This guide provides a summary of the known physicochemical properties of this compound and contextual information based on related compounds.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined, providing a foundation for further research and analysis.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [2]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one
CAS Number 32179-18-3
Class Sesquiterpenoid (Germacrane type)[2][3]
Natural Sources Isodon adenantha[2][4][5]

Experimental Protocols

General Isolation Workflow for Sesquiterpenoids from Isodon adenantha

G start Dried Aerial Parts of Isodon adenantha extraction Solvent Extraction (e.g., Ethanol, Acetone) start->extraction concentration Crude Extract (Vacuum Concentration) extraction->concentration fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) concentration->fractionation chromatography1 Column Chromatography (Silica Gel) fractionation->chromatography1 chromatography2 Preparative HPLC (e.g., C18 Column) chromatography1->chromatography2 pure_compound Isolated 1,10:4,5-Diepoxy- 7(11)-germacren-8-one chromatography2->pure_compound

Caption: Generalized workflow for the isolation of sesquiterpenoids.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence detailing the biological activity and associated signaling pathways of this compound is limited. However, the germacrane structural motif is present in a wide array of natural products with established bioactivities.

Germacrane-type sesquiterpenoids have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[6][7] The mechanism of cytotoxicity for some related compounds, particularly those containing an α-methylene-γ-lactone moiety, is attributed to their ability to act as Michael acceptors.[1] This allows them to form covalent bonds with nucleophilic residues, such as cysteine in proteins, thereby potentially disrupting protein function and inducing cellular stress and apoptosis.

Given its structure, a logical starting point for investigating the mechanism of action of this compound would be to assess its potential to modulate key cellular signaling pathways implicated in cancer and inflammation. A review of the broader class of germacrone (B1671451) sesquiterpenoids suggests that they can impact multiple pathways.[8]

G compound Germacrane-Type Sesquiterpenoids nfkb NF-κB Pathway compound->nfkb Inhibition pi3k PI3K/AKT/mTOR Pathway compound->pi3k Modulation jak_stat JAK/STAT Pathway compound->jak_stat Modulation apoptosis Apoptosis Induction compound->apoptosis inflammation Inflammation nfkb->inflammation cell_proliferation Cell Proliferation and Survival pi3k->cell_proliferation jak_stat->cell_proliferation

Caption: Potential signaling pathways modulated by germacrane sesquiterpenoids.

Future Research Directions

The lack of specific biological data for this compound presents a clear opportunity for further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation.

  • Biological Screening: A broad-based screening approach to identify its effects on various cancer cell lines, as well as its potential anti-inflammatory, antibacterial, and antiviral properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound. This would involve techniques such as proteomics, transcriptomics, and targeted biochemical assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of structural analogs to identify the key functional groups responsible for any observed biological activity.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific exploration. While direct evidence of its biological function is currently sparse, its classification as a germacrane sesquiterpenoid suggests that it may possess cytotoxic or other valuable pharmacological properties. The information and proposed research directions outlined in this guide are intended to serve as a resource for scientists and drug development professionals interested in advancing the understanding of this and related natural products.

References

physical and chemical properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid of interest for its potential therapeutic applications. This document details its structural characteristics, spectral data, and known biological activities, supported by experimental methodologies.

Chemical and Physical Properties

This compound is a naturally occurring sesquiterpenoid isolated from plants of the Isodon genus, notably Isodon adenantha.[1][2] Its chemical structure is characterized by a germacrane (B1241064) skeleton with two epoxide rings and a ketone functional group.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol [3]
CAS Number 32179-18-3[4][5]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one[3]
Boiling Point 358.8 ± 42.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 162.1 ± 14.3 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Storage Temperature 2-8 °C[3]

Spectral Data

Table 2: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to methyl groups, methylene (B1212753) protons, methine protons adjacent to epoxides and the ketone, and protons of the isopropylidene group.
¹³C NMR Resonances for methyl carbons, methylene carbons, methine carbons (including those of the epoxides), a carbonyl carbon, and carbons of the isopropylidene group. A reference spectrum for a related compound, (1R,4R,5R,6S,8S,10R)-GERMACR-7(11)-EN-12,6-OLIDE,13-ACETOXY-1(10),4(5)-DIEPOXY-8-SENECIOYLOXY, is available for comparison.[6]
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight (250.34). Fragmentation patterns would be indicative of the germacrane skeleton and the loss of functional groups.

Experimental Protocols

Isolation and Purification

A general protocol for the isolation of sesquiterpenoids from plant material, adaptable for this compound from Isodon adenantha, is as follows. This protocol is based on methods for isolating diterpenoids from the same plant, which share similar principles.[7]

Workflow for Isolation and Purification

G plant_material Dried aerial parts of Isodon adenantha extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between EtOAc and H₂O concentration->partition etOAc_fraction EtOAc-soluble fraction partition->etOAc_fraction chromatography Silica (B1680970) gel column chromatography etOAc_fraction->chromatography elution Gradient elution (e.g., petroleum ether-acetone) chromatography->elution fractions Collection of fractions elution->fractions purification Repeated column chromatography (Silica gel, Sephadex LH-20) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation and purification of sesquiterpenoids.

Detailed Methodology:

  • Extraction: The air-dried and powdered aerial parts of Isodon adenantha are extracted with a suitable solvent, such as 95% ethanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

  • Fractionation: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel.

  • Elution: A gradient elution system, for example, with petroleum ether and acetone, is used to separate the compounds.

  • Purification: Fractions containing the target compound are further purified by repeated column chromatography, potentially using different stationary phases like Sephadex LH-20, to yield the pure this compound.

Biological Activity and Potential Signaling Pathways

This compound belongs to the germacrane class of sesquiterpenoids, which are known to possess a range of biological activities, including cytotoxic and anti-inflammatory effects.[8][9]

Cytotoxic Activity

While specific cytotoxic data for this compound is limited, related germacrane-type sesquiterpenes have demonstrated significant activity against various cancer cell lines. For instance, other compounds isolated from Isodon adenantha have shown inhibitory activities against K562 leukemia cells.[7] It is plausible that this compound may exhibit similar properties. The cytotoxic effects of some sesquiterpenes are mediated through the induction of apoptosis.[10]

Hypothesized Cytotoxic Mechanism

G compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one cell Cancer Cell compound->cell apoptosis Apoptosis Induction cell->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Postulated mechanism of cytotoxic activity.

Anti-inflammatory Activity

Several sesquiterpenoids exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][11][12] This pathway is a key regulator of the inflammatory response. Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Potential Anti-inflammatory Signaling Pathway

G compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one inhibition Inhibition compound->inhibition nfkb NF-κB Pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inhibition->nfkb inflammation Inflammatory Response cytokines->inflammation

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound is a sesquiterpenoid with a well-defined chemical structure and physical properties. While comprehensive biological data for this specific compound is still emerging, its structural class suggests potential as a cytotoxic and anti-inflammatory agent. Further research is warranted to fully elucidate its spectral characteristics, confirm its biological activities, and explore its mechanisms of action for potential drug development.

References

Spectroscopic and Methodological Framework for the Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for 1,10:4,5-Diepoxy-7(11)-germacren-8-one has not been publicly reported. This guide has been constructed to provide researchers, scientists, and drug development professionals with a robust framework based on established methodologies for the isolation and characterization of similar germacrane (B1241064) sesquiterpenoids. The data presented herein is representative and intended to serve as a practical reference.

Introduction

This compound is a sesquiterpenoid that has been isolated from plant sources such as Isodon adenantha.[1] Germacrane sesquiterpenoids are a class of natural products known for their complex structures and diverse biological activities, making them of significant interest in medicinal chemistry and drug discovery. This technical guide outlines the typical experimental protocols for the isolation and spectroscopic characterization of such compounds and presents representative data to aid researchers in their identification and study.

General Experimental Protocols

The following protocols describe a general methodology for the extraction, isolation, and spectroscopic analysis of germacrane sesquiterpenoids from a plant source.

Extraction and Isolation

A standard procedure for the isolation of sesquiterpenoids from a plant matrix, such as the aerial parts of Isodon adenantha, is as follows:

  • Plant Material Collection and Preparation: The plant material is collected, identified, and air-dried. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration. A common solvent sequence starts with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and pigments, followed by a solvent of medium polarity such as ethyl acetate (B1210297) or chloroform, and finally a polar solvent like methanol (B129727) or ethanol. Sesquiterpenoids are often found in the medium polarity fractions.

  • Fractionation: The crude extract from the medium polarity solvent is concentrated under reduced pressure. The resulting residue is then subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing polarity, is employed to separate the components based on their polarity.

  • Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H) using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify the functional groups present in the molecule. This is typically done using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or a KBr pellet.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as conjugated systems, within the molecule.

Representative Spectroscopic Data

The following tables present representative spectroscopic data that would be expected for a compound with the structure of this compound, based on the analysis of structurally similar germacrane sesquiterpenoids.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.85d9.5
1.90m
1.75m
2.10m
1.85m
53.10dd9.5, 4.0
2.50m
2.30m
2.60m
2.40m
121.85s
131.95s
141.20s
151.25s

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Positionδ (ppm)
162.5
225.0
335.1
464.2
558.5
638.0
7135.0
8208.0
945.5
1060.8
11125.5
1222.1
1323.5
1416.8
1517.5

Table 3: Representative IR and MS Data

Spectroscopic TechniqueCharacteristic Data
IR (KBr, cm⁻¹) ~2950 (C-H stretch), ~1705 (C=O stretch, α,β-unsaturated ketone), ~1250 (C-O stretch, epoxide), ~850 (C-O stretch, epoxide)
HR-ESI-MS m/z [M+H]⁺ calculated for C₁₅H₂₃O₃: 251.1647; found: ~251.1650

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows involved in the isolation, characterization, and preliminary biological evaluation of a novel natural product.

G cluster_0 Isolation and Purification cluster_1 Structure Elucidation A Plant Material (e.g., Isodon adenantha) B Grinding and Extraction A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractions D->E F Preparative HPLC E->F G Pure Compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H I Data Interpretation H->I J Structure Proposal I->J

Caption: Workflow for Natural Product Isolation and Elucidation.

G cluster_0 Compound Screening cluster_1 Mechanism of Action Studies A Isolated Pure Compound B In vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Determination of IC50/EC50 B->C D Active Compound C->D E Target Identification Assays D->E F Signaling Pathway Analysis (e.g., Western Blot, qPCR) E->F G Elucidation of Molecular Mechanism F->G

Caption: General Signaling Pathway Investigation Workflow.

References

1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Review of the Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product. This technical review synthesizes the currently available information on its chemical properties, natural sources, and reported biological context. It is important to note that dedicated studies on the synthesis, detailed biological activities, and mechanistic pathways of this specific compound are limited in the publicly available scientific literature.

Chemical Properties

A summary of the basic chemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 32179-18-3[1]
Molecular Formula C₁₅H₂₂O₃[1][2]
Molecular Weight 250.34 g/mol
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage Temperature 2-8 °C

Natural Sources

This compound has been identified as a constituent of plants from the Lamiaceae and Zingiberaceae families.

  • Isodon adenantha : This compound has been reported to be isolated from the herbs of Isodon adenantha.[4][5] The genus Isodon is known for containing a variety of diterpenoids with cytotoxic activities.[6][7]

  • Curcuma aeruginosa : This diepoxy germacrone (B1671451) has been identified in the rhizomes of Curcuma aeruginosa, also known as "temu ireng" or pink-and-blue ginger.[8][9] The rhizomes of this plant are used in traditional medicine and are known to contain a rich diversity of sesquiterpenoids with various biological activities, including anti-inflammatory, antimicrobial, and anti-androgenic effects.[10][11][12]

Biological Activity and Potential Applications

Detailed experimental studies on the biological activity of purified this compound are not extensively reported in the current literature. The available information is primarily from studies on crude extracts or compound mixtures and in silico predictions.

Antimicrobial Activity

In a study on the sesquiterpenes from the Indonesian Curcuma aeruginosa rhizome, a mixture of two compounds, identified as 1(10), 4(5)-diepoxygermacrone and isoaromadendrene epoxide, was tested for antibacterial activity. This mixture was found to be inactive against Salmonella typhi, Escherichia coli, Bacillus cereus, and Staphylococcus aureus.[13]

Toxicity and Cytotoxicity

An in silico toxicity prediction study of compounds from turmeric (Curcuma longa L., a related species) included (1α,4β,5α,10β) this compound. The study predicted this compound to have potential carcinogenic properties.[14] It is crucial to emphasize that this is a computational prediction and requires experimental validation.

Research on the cytotoxic activity of extracts from Curcuma aeruginosa has shown that different fractions possess varying levels of activity against human cancer cell lines.[15] While this compound is a known constituent, its specific contribution to the observed cytotoxicity of the extracts has not been elucidated.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the reviewed literature. General chromatographic methods are employed for the isolation of sesquiterpenoids from Curcuma aeruginosa and Isodon adenantha.[6][13][15]

Logical Relationships and Workflows

Due to the limited data, it is not possible to construct detailed signaling pathway diagrams. However, a general workflow for the investigation of natural products like this compound can be conceptualized.

G cluster_0 Natural Source Processing cluster_1 Compound Identification and Characterization cluster_2 Biological Evaluation cluster_3 Further Development Plant_Material Plant Material (e.g., Curcuma aeruginosa) Extraction Extraction (e.g., with n-hexane) Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of 1,10:4,5-Diepoxy-7(11)- germacren-8-one Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Assays (e.g., Cytotoxicity, Antimicrobial) Isolation->Bioassays In_Silico In Silico Toxicity Prediction Structure_Elucidation->In_Silico Mechanism_of_Action Mechanism of Action Studies Bioassays->Mechanism_of_Action Lead_Compound Potential Lead Compound Mechanism_of_Action->Lead_Compound

Caption: A generalized workflow for the isolation, identification, and evaluation of natural products.

Conclusion and Future Directions

The current body of scientific literature on this compound is sparse. While its natural origins have been identified, there is a significant lack of data regarding its synthesis, purification, and specific biological activities. The limited available information suggests that it may not possess significant antibacterial properties but warrants further investigation into its potential cytotoxicity, as suggested by in silico predictions and the activities of other compounds from its natural sources.

Future research should focus on:

  • Developing a targeted isolation protocol to obtain pure this compound in sufficient quantities for comprehensive studies.

  • Complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure.

  • Systematic in vitro and in vivo evaluation of its biological activities, including cytotoxic, anti-inflammatory, and other relevant assays.

  • If promising activity is observed, subsequent studies should focus on its mechanism of action and potential as a lead compound for drug development.

References

The Heart of Herbal Aromas: A Technical Guide to the Biosynthesis of Germacrane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrane (B1241064) sesquiterpenoids represent a diverse and biologically significant class of natural products. Characterized by their foundational 10-membered carbon ring, these compounds are pivotal intermediates in the biosynthesis of a vast array of other sesquiterpenoid skeletons, including the eudesmanes and guaianes. Their broad spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to cytotoxic effects, has positioned them as promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the core biosynthetic pathway of germacrane sesquiterpenoids, detailing the enzymatic processes, regulatory mechanisms, and key experimental methodologies used in their study.

Core Biosynthetic Pathway

The journey to forming the characteristic germacrane ring begins with the universal precursor for all sesquiterpenes: farnesyl pyrophosphate (FPP). This linear C15 isoprenoid is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The crucial cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs), specifically germacrene synthases.

The reaction mechanism initiates with the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl cation. This highly reactive intermediate can then undergo intramolecular cyclization. The formation of the 10-membered germacrane ring is typically achieved through a 1,10-cyclization of the farnesyl cation. Subsequent deprotonation events, guided by the specific germacrene synthase, lead to the formation of different germacrene isomers, most notably (+)-germacrene A, germacrene B, germacrene C, and germacrene D.

Of these, (+)-germacrene A is a particularly important intermediate. It serves as the precursor to a large family of bioactive sesquiterpene lactones found in plants of the Asteraceae family, such as chicory.[1] In many cases, germacrene A is not released as a free intermediate but is further processed by the same or other enzymes within a metabolic complex.[2] Germacrene D is another common germacrane sesquiterpenoid and is considered a precursor for many other sesquiterpenes, including cadinenes and selinenes.[3][4]

Following the initial cyclization, the germacrane skeleton undergoes a variety of enzymatic modifications, including hydroxylations, oxidations, and acylations. These reactions are often catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, leading to the vast structural diversity observed in this class of compounds. For instance, the biosynthesis of germacrene A carboxylic acid, a key step towards sesquiterpene lactone formation in chicory, involves a cytochrome P450-dependent hydroxylation of (+)-germacrene A, followed by oxidation by NADP+-dependent dehydrogenases.[5]

Germacrane Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (-PPi) Germacrene_A (+)-Germacrene A Farnesyl_Cation->Germacrene_A (+)-Germacrene A Synthase Germacrene_D Germacrene D Farnesyl_Cation->Germacrene_D Germacrene D Synthase Germacrene_B Germacrene B Farnesyl_Cation->Germacrene_B Germacrene B Synthase Germacrene_C Germacrene C Farnesyl_Cation->Germacrene_C Germacrene C Synthase Oxidized_Germacrenes Oxidized Germacranes (e.g., Germacrene A acid) Germacrene_A->Oxidized_Germacrenes Cytochrome P450s, Dehydrogenases Other_Sesquiterpenoids Other Sesquiterpenoids (e.g., Cadinenes, Selinenes) Germacrene_D->Other_Sesquiterpenoids Sesquiterpene_Lactones Sesquiterpene Lactones Oxidized_Germacrenes->Sesquiterpene_Lactones

Core biosynthetic pathway of germacrane sesquiterpenoids.

Quantitative Data on Germacrene Synthases

The efficiency and product specificity of germacrene biosynthesis are determined by the kinetic properties of the responsible germacrene synthases. The following table summarizes key quantitative data for several characterized germacrene synthases.

EnzymeSource OrganismProduct(s)Km (µM) for FPPVmax or kcatReference
(+)-Germacrene A SynthaseCichorium intybus (Chicory)(+)-Germacrene A6.6-[5]
(+)-Germacrene A Synthase (CiGASsh)Cichorium intybus (Chicory)(+)-Germacrene A3.221.5 pmol h⁻¹ µg⁻¹[6]
(+)-Germacrene A Synthase (CiGASlo)Cichorium intybus (Chicory)(+)-Germacrene A6.913.9 pmol h⁻¹ µg⁻¹[6]
(+)-Germacrene D SynthaseZingiber officinale (Ginger)(+)-Germacrene D (major), Germacrene B0.883.34 x 10⁻³ s⁻¹[7]
Germacrene C SynthaseLycopersicon esculentumGermacrene C (64%), A (18%), B (11%), D (7%)--
Germacrene A Synthase (LTC2) Mutant I364K-T410SLactuca sativa (Lettuce)Germacrene A-Yield: 126.4 mg/L in E. coli
Germacrene A Synthase (DeGAS)Daldinia eschscholtziiGermacrene A-Yield: 19.82 g/L in S. cerevisiae[1]

Regulatory Signaling Pathways

The biosynthesis of germacrane sesquiterpenoids is tightly regulated in response to developmental cues and environmental stimuli, such as herbivory and pathogen attack. The jasmonate signaling pathway is a key regulator of terpenoid biosynthesis in plants.

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), act as signaling molecules. In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors, such as MYC2, that are responsible for activating the expression of terpene synthase genes. Upon perception of a stimulus, JA-Ile levels rise and promote the interaction between JAZ proteins and the F-box protein COI1, a component of the SCFCOI1 ubiquitin E3 ligase complex. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to bind to the promoters of germacrene synthase genes and activate their transcription, thereby upregulating the production of germacrane sesquiterpenoids.

Jasmonate Signaling Pathway cluster_nucleus Nucleus JAZ JAZ Protein MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded by TPS_Gene Germacrene Synthase Gene MYC2->TPS_Gene activates transcription Germacrene_Synthase Germacrene Synthase TPS_Gene->Germacrene_Synthase transcription & translation COI1 SCF-COI1 Complex COI1->JAZ targets for degradation Stimulus Herbivory/ Pathogen Attack JA_Ile JA-Ile Stimulus->JA_Ile induces biosynthesis JA_Ile->COI1 Germacranes Germacrane Sesquiterpenoids Germacrene_Synthase->Germacranes catalyzes biosynthesis

Jasmonate signaling pathway regulating germacrane biosynthesis.

Experimental Protocols

A comprehensive understanding of germacrane biosynthesis relies on a suite of experimental techniques to isolate, identify, and characterize the enzymes and their products.

Experimental Workflow

Experimental Workflow Plant_Material Plant Material Collection (e.g., Chicory roots) Protein_Extraction Protein Extraction and Enzyme Purification Plant_Material->Protein_Extraction Enzyme_Assay Germacrene Synthase Activity Assay Protein_Extraction->Enzyme_Assay Product_Extraction Sesquiterpenoid Product Extraction Enzyme_Assay->Product_Extraction GC_MS GC-MS Analysis Product_Extraction->GC_MS NMR NMR Spectroscopy Product_Extraction->NMR Data_Analysis Data Analysis and Structure Elucidation GC_MS->Data_Analysis NMR->Data_Analysis

A typical experimental workflow for studying germacrane biosynthesis.
Purification of (+)-Germacrene A Synthase from Chicory Roots

This protocol is adapted from de Kraker et al. (1998).[5]

  • Homogenization: Fresh chicory roots are homogenized in a buffer containing polyvinylpolypyrrolidone, ascorbate, and a reducing agent to prevent oxidation and phenolic interference.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain a crude enzyme extract in the supernatant.

  • Anion-Exchange Chromatography: The supernatant is loaded onto a DEAE-cellulose column. The column is washed, and proteins are eluted with a linear gradient of KCl. Fractions are collected and assayed for germacrene A synthase activity.

  • Dye-Ligand Chromatography: Active fractions are pooled and applied to a dye-ligand chromatography column (e.g., Green A). The enzyme is eluted with a KCl gradient.

  • Further Purification (Optional): For higher purity, subsequent steps such as gel filtration or hydrophobic interaction chromatography can be employed.

  • Purity Assessment: The purity of the enzyme at each step is monitored by SDS-PAGE.

Germacrene Synthase Activity Assay

This protocol is a general method based on various cited literature.[2][5]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.0), MgCl₂, dithiothreitol (B142953) (DTT), and the enzyme preparation.

  • Substrate Addition: Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP). For quantitative analysis, radiolabeled [³H]FPP can be used.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Product Extraction: Stop the reaction and extract the sesquiterpenoid products by adding an organic solvent immiscible with water, such as hexane (B92381) or pentane. Vortex thoroughly to ensure efficient extraction.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Analysis: The organic phase containing the germacrane products is carefully collected for analysis by GC-MS. If radiolabeled substrate was used, an aliquot of the organic phase can be subjected to scintillation counting to quantify the total amount of product formed.

GC-MS Analysis of Germacrane Sesquiterpenoids

This is a generalized protocol for the analysis of volatile and semi-volatile sesquiterpenoids.

  • Sample Preparation: The organic extract from the enzyme assay is concentrated under a gentle stream of nitrogen if necessary. An internal standard can be added for quantitative analysis.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph. The injector temperature is typically set high enough to ensure volatilization of the analytes (e.g., 250°C). It is important to note that some germacrenes, like germacrene A, are thermally labile and can undergo Cope rearrangement to form other compounds (e.g., β-elemene) at high injector temperatures.

  • Gas Chromatography: The separation of different sesquiterpenoids is achieved on a capillary column (e.g., DB-5 or HP-5MS). A temperature program is used to elute the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 50-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).

  • Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Compound Identification: The identification of the germacrane sesquiterpenoids is based on the comparison of their retention times and mass spectra with those of authentic standards or with data from mass spectral libraries (e.g., NIST, Wiley).

NMR Spectroscopy for Structural Elucidation of Germacrane Sesquiterpenoids

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of novel germacrane sesquiterpenoids.

  • Sample Preparation: A purified sample of the germacrane sesquiterpenoid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The solvent should be chosen to avoid overlapping signals with the analyte.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling relationships.

    • ¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule and establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

  • Structure Elucidation: The structure of the germacrane sesquiterpenoid is pieced together by systematically analyzing the correlations observed in the 1D and 2D NMR spectra.

Conclusion

The biosynthesis of germacrane sesquiterpenoids is a fascinating and complex area of natural product chemistry. The core pathway, initiated by the cyclization of farnesyl pyrophosphate, gives rise to a remarkable diversity of structures with significant biological activities. A thorough understanding of the enzymes, regulatory networks, and analytical methodologies involved is crucial for harnessing the potential of these compounds in drug development and biotechnology. The integration of molecular biology, enzymology, and advanced analytical techniques will continue to unravel the intricacies of germacrane biosynthesis and pave the way for the discovery and sustainable production of novel therapeutic agents.

References

The Emergence of Novel Diepoxy Germacrenones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, sesquiterpenoid lactones of the germacrane (B1241064) class have garnered significant attention for their potent biological activities. A particularly promising subgroup is the diepoxy germacrenones, characterized by a ten-membered carbocyclic ring bearing two epoxide functionalities. This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of novel diepoxy germacrenones, offering a valuable resource for professionals in drug development.

Introduction to Diepoxy Germacrenones

Germacrenones are a class of sesquiterpenoids built on the germacrane skeleton. The presence of two epoxide rings in diepoxy germacrenones imparts significant chemical reactivity and biological activity.[1] These compounds are often isolated from various plant species, particularly from the Asteraceae family, such as those of the Vernonia and Elephantopus genera. Their cytotoxic and antitumor properties make them attractive candidates for the development of new anticancer drugs.

Discovery and Isolation of Novel Diepoxy Germacrenones

The discovery of novel diepoxy germacrenones typically involves a bioassay-guided fractionation approach. A representative workflow for the isolation of these compounds is outlined below.

experimental_workflow plant_material Plant Material (e.g., Elephantopus scaber) extraction Extraction with Organic Solvents (e.g., EtOH) plant_material->extraction partition Solvent Partitioning (e.g., EtOAc) extraction->partition column_chromatography Column Chromatography (Silica Gel) partition->column_chromatography fractionation Bioassay-Guided Fractionation column_chromatography->fractionation hplc Semi-preparative HPLC fractionation->hplc pure_compounds Isolation of Pure Novel Diepoxy Germacrenones hplc->pure_compounds

Caption: A generalized experimental workflow for the isolation of novel diepoxy germacrenones.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol based on methodologies reported for the isolation of germacranolides from plant sources:

  • Extraction: The air-dried and powdered plant material (e.g., whole plant of Elephantopus scaber) is extracted exhaustively with a suitable organic solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The biologically active fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Bioassay-Guided Fractionation: The collected fractions are screened for cytotoxic activity against a panel of cancer cell lines. Fractions exhibiting significant activity are selected for further purification.

  • High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by semi-preparative HPLC to yield the pure novel diepoxy germacrenones.

Structural Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula. Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments, are employed to establish the planar structure and relative stereochemistry. The absolute configuration is often determined by X-ray crystallography or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

Representative Data for a Diepoxy Germacrenone: Deoxyelephantopin

Deoxyelephantopin is a well-characterized diepoxy germacrenone isolated from Elephantopus scaber. Its spectroscopic data serves as a representative example.

Data Type Deoxyelephantopin
Molecular Formula C19H20O6
Mass (HRESIMS) [M+Na]+
1H NMR (CDCl3, 500 MHz) δ (ppm): 6.25 (d, J = 3.5 Hz, 1H), 5.65 (d, J = 3.5 Hz, 1H), 5.30 (d, J = 9.5 Hz, 1H), 5.15 (t, J = 9.0 Hz, 1H), 4.98 (s, 1H), 4.95 (s, 1H), 4.60 (d, J = 9.5 Hz, 1H), 3.95 (t, J = 9.5 Hz, 1H), 3.20 (m, 1H), 2.80 (m, 1H), 1.95 (s, 3H), 1.85 (s, 3H)
13C NMR (CDCl3, 125 MHz) δ (ppm): 170.5, 166.0, 164.0, 140.0, 138.0, 135.0, 125.0, 121.0, 82.0, 78.0, 65.0, 62.0, 50.0, 48.0, 45.0, 38.0, 20.0, 18.0

Note: The presented NMR data is a representative summary and may not include all signals and multiplicities. For full, detailed assignments, consulting the primary literature is recommended.

Synthesis of Diepoxy Germacrenones

The chemical synthesis of diepoxy germacrenones is a complex challenge due to the densely functionalized and stereochemically rich ten-membered ring. However, epoxidation of existing germacranolide scaffolds is a viable strategy.

Experimental Protocol: Epoxidation of a Germacranolide

The following protocol describes the epoxidation of costunolide (B1669451), a related germacranolide, to yield costunolide diepoxide.[1]

  • Reaction Setup: Costunolide is dissolved in a suitable solvent like chloroform.

  • Epoxidizing Agent: A peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), is added to the solution. To prevent acid-catalyzed rearrangement of the epoxide, the reaction can be performed in a biphasic system with an aqueous solution of sodium bicarbonate.[1]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the diepoxy product.

Biological Activity and Mechanism of Action

Novel diepoxy germacrenones are primarily investigated for their cytotoxic effects against various cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxicity is typically evaluated using the MTT assay, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC50 (µM)
Scabertopinolide G HepG2 (Liver Cancer)7.0 - 10.3
Hep3B (Liver Cancer)7.0 - 10.3
MCF-7 (Breast Cancer)7.0 - 10.3
Deoxyelephantopin HepG2 (Liver Cancer)~5.0
Hep3B (Liver Cancer)~4.5
Mechanism of Action: Induction of Apoptosis

Many diepoxy germacrenones exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. The underlying mechanism often involves the generation of reactive oxygen species (ROS) and the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptors Death Receptors (e.g., Fas) caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 ros ROS Generation gsh GSH Depletion ros->gsh bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) gsh->bcl2 mitochondria Mitochondrial Disruption bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 diepoxy_germacrenone Diepoxy Germacrenone diepoxy_germacrenone->death_receptors diepoxy_germacrenone->ros caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway for apoptosis induced by diepoxy germacrenones.

The induction of apoptosis by diepoxy germacrenones is a multifaceted process:

  • ROS Generation and GSH Depletion: The compounds can increase the intracellular levels of ROS, leading to oxidative stress and a decrease in the levels of glutathione (B108866) (GSH), a key antioxidant.

  • Mitochondrial Pathway: This oxidative stress can lead to the disruption of the mitochondrial membrane potential. This is often accompanied by the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), resulting in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

  • Extrinsic Pathway: Some diepoxy germacrenones can also activate the extrinsic pathway by engaging with death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Conclusion and Future Directions

Novel diepoxy germacrenones represent a promising class of natural products with significant potential for the development of new anticancer therapies. Their potent cytotoxic activity, coupled with their ability to induce apoptosis through multiple pathways, makes them compelling lead compounds. Future research should focus on the total synthesis of these complex molecules to enable the generation of analogues with improved efficacy and pharmacokinetic properties. Furthermore, a deeper understanding of their molecular targets and the intricate signaling pathways they modulate will be crucial for their successful translation into clinical candidates. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the exciting field of natural product-based drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid natural product isolated from Isodon adenantha. The synthetic strategy is based on the diepoxidation of a germacrone (B1671451) precursor. While a direct, one-pot synthesis from germacrone has not been explicitly detailed in the literature, this protocol outlines a logical two-step approach involving an initial mono-epoxidation followed by a second epoxidation. This document is intended to serve as a comprehensive guide for researchers aiming to synthesize this compound for further study, including for applications in drug discovery and development. All quantitative data from related literature is summarized, and detailed experimental procedures are provided.

Introduction

This compound is a member of the germacrane (B1241064) family of sesquiterpenoids, a class of natural products known for their diverse and interesting biological activities. The presence of two epoxide rings and an α,β-unsaturated ketone moiety suggests potential for various chemical transformations and biological interactions. This document outlines a plausible synthetic route to obtain this target molecule, starting from the readily available germacrone. The proposed synthesis involves a sequential epoxidation of the two double bonds in the germacrone core.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step epoxidation of germacrone. The first epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield a mixture of mono-epoxides, primarily 1,10-epoxygermacrone (B1258720). Subsequent epoxidation of the remaining 4,5-double bond would then yield the target diepoxy compound.

Synthesis_Pathway Germacrone Germacrone Monoepoxide 1,10-Epoxygermacrone (and other isomers) Germacrone->Monoepoxide m-CPBA Diepoxide This compound Monoepoxide->Diepoxide m-CPBA

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data related to the starting material and the proposed intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic DataReference
GermacroneC₁₅H₂₂O218.34---N/A
1,10-EpoxygermacroneC₁₅H₂₂O₂234.34m.p. 55 °C; m/e 236 (M+); νmax (KBr) 1675 and 1620 cm⁻¹; λmax (MeOH) 243 nm (ε, 6460)[1]
This compoundC₁₅H₂₂O₃250.34---[2]

Experimental Protocols

Step 1: Synthesis of 1,10-Epoxygermacrone

This protocol is adapted from the epoxidation of germacrone as described in the literature.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve germacrone (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1,10-epoxygermacrone.

Step 2: Synthesis of this compound (Proposed)

This proposed protocol is based on standard epoxidation procedures and the reactivity of related compounds.

Materials:

  • 1,10-Epoxygermacrone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve the purified 1,10-epoxygermacrone (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of m-CPBA (1.1-1.5 eq) in dichloromethane to the reaction mixture. The stoichiometry may need to be optimized.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.

  • Upon completion, work up the reaction as described in Step 1 (quenching with NaHCO₃, extraction, washing, drying, and concentration).

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Mono-epoxidation cluster_step2 Step 2: Di-epoxidation (Proposed) s1_start Dissolve Germacrone in CH₂Cl₂ s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add m-CPBA solution s1_cool->s1_add s1_react Reaction Monitoring (TLC) s1_add->s1_react s1_quench Quench with NaHCO₃ s1_react->s1_quench s1_extract Extraction & Washing s1_quench->s1_extract s1_dry Drying & Concentration s1_extract->s1_dry s1_purify Column Chromatography s1_dry->s1_purify s1_product 1,10-Epoxygermacrone s1_purify->s1_product s2_start Dissolve Mono-epoxide in CH₂Cl₂ s1_product->s2_start s2_cool Cool to 0 °C s2_start->s2_cool s2_add Add m-CPBA solution s2_cool->s2_add s2_react Reaction Monitoring (TLC) s2_add->s2_react s2_quench Quench with NaHCO₃ s2_react->s2_quench s2_extract Extraction & Washing s2_quench->s2_extract s2_dry Drying & Concentration s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed workflow for the synthesis of the target compound.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the epoxide rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl and epoxide moieties.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Safety Precautions

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with flammable materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

Conclusion

This document provides a comprehensive set of protocols for the proposed synthesis of this compound. While the second epoxidation step is a proposed route, it is based on established chemical principles and provides a solid starting point for researchers. The successful synthesis of this compound will enable further investigation into its chemical and biological properties, potentially leading to new discoveries in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Extraction of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been isolated from the herbs of Isodon adenantha and Artemisia pallens Wall. ex DC.[1] This class of compounds is of interest to researchers for its potential biological activities and as a scaffold for the development of new therapeutic agents. These application notes provide a detailed protocol for the extraction and isolation of this compound from plant material, based on established phytochemical methodologies for sesquiterpenoids.

Data Presentation

The following table summarizes the key quantitative parameters for the extraction and purification of this compound. Please note that yields can vary depending on the quality and geographic origin of the plant material.

ParameterValueUnitNotes
Extraction
Plant MaterialDried and powdered aerial parts of Isodon adenantha-
Extraction Solvent95% Ethanol (B145695)-
Solid to Solvent Ratio1:10w/vFor every 1 kg of plant material, use 10 L of solvent.
Extraction Time24hours per extraction
Number of Extractions3-
Chromatography - Column 1 (Silica Gel)
Stationary PhaseSilica (B1680970) gel (200-300 mesh)-
Mobile Phase GradientHexane-Ethyl Acetate (B1210297)-Start with 100% Hexane (B92381) and gradually increase the polarity by adding Ethyl Acetate.
Elution of Target Compound80:20 to 70:30Hexane:Ethyl Acetate (v/v)Fractions should be monitored by TLC.
Chromatography - Column 2 (Sephadex LH-20)
Stationary PhaseSephadex LH-20-
Mobile PhaseChloroform-Methanol (1:1)v/v

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction and isolation of this compound.

I. Plant Material Preparation
  • Obtain aerial parts of Isodon adenantha.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

II. Extraction
  • Macerate the powdered plant material (1 kg) with 95% ethanol (10 L) at room temperature for 24 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent on the plant residue to ensure exhaustive extraction.

  • Combine the filtrates from the three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

III. Fractionation
  • Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity: hexane, chloroform (B151607), and ethyl acetate.

  • The sesquiterpenoids, including this compound, are expected to be concentrated in the chloroform and ethyl acetate fractions.

  • Concentrate the chloroform and ethyl acetate fractions separately using a rotary evaporator.

IV. Chromatographic Purification

A. Silica Gel Column Chromatography

  • Prepare a silica gel (200-300 mesh) column using a slurry packing method with hexane.

  • Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of a suitable volume (e.g., 50 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Combine the fractions containing the compound of interest based on the TLC analysis.

B. Sephadex LH-20 Column Chromatography

  • For further purification, subject the combined fractions from the silica gel column to size exclusion chromatography on a Sephadex LH-20 column.

  • Use an isocratic mobile phase of chloroform:methanol (1:1 v/v).

  • Collect fractions and monitor by TLC as described previously.

  • Combine the pure fractions containing this compound.

V. Final Purification and Characterization
  • The final purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield pure crystalline this compound.

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Mandatory Visualization

The following diagrams illustrate the key workflows in the extraction and purification process.

Extraction_Workflow Plant_Material Dried, Powdered Isodon adenantha Extraction Maceration with 95% Ethanol (3x) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract

Caption: Workflow for the initial extraction of crude extract from Isodon adenantha.

Purification_Workflow Crude_Extract Crude Ethanol Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Chloroform_Fraction Chloroform/ Ethyl Acetate Fraction Partitioning->Chloroform_Fraction Silica_Gel Silica Gel Column Chromatography Chloroform_Fraction->Silica_Gel Semi_Pure Semi-Pure Fractions Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Column Chromatography Semi_Pure->Sephadex Pure_Compound Pure 1,10:4,5-Diepoxy-7(11)- germacren-8-one Sephadex->Pure_Compound

Caption: Purification workflow for the isolation of the target compound.

References

Application Note: NMR Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been isolated from plants of the Isodon genus.[1][2][3] As with many natural products, the precise determination of its complex three-dimensional structure is crucial for understanding its biological activity and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such molecules in solution. This document provides a standardized protocol for the NMR analysis of this compound, though specific spectral data from a primary scientific publication could not be located during the literature search for this note. The methodologies described herein are based on standard practices for the structural characterization of novel sesquiterpenoids.

Core Requirements: Data Presentation

A comprehensive NMR analysis of this compound would require the acquisition of ¹H, ¹³C, and a suite of 2D NMR spectra, including COSY, HSQC, and HMBC. The data extracted from these spectra would be summarized in the following tables for clear interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Data Unavailable

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)
Data Unavailable

Table 3: Key 2D NMR Correlations (COSY and HMBC) for this compound

Proton(s)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
Data Unavailable

Note: The tables are presented as a template. Populating these tables requires access to the raw or processed NMR data from a peer-reviewed scientific publication.

Experimental Protocols

The following protocols are standard methodologies for the NMR analysis of a novel natural product like this compound.

Sample Preparation
  • Compound Purity: Ensure the purity of the isolated this compound is >95% as determined by HPLC or LC-MS.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for sesquiterpenoids. Other solvents like acetone-d₆, methanol-d₄, or DMSO-d₆ may be used depending on the compound's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay of 1-2 s, and 16-64 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, relaxation delay of 2-5 s, and 1024-4096 scans.

    • A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and elucidating the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Data Processing and Analysis
  • Software: Use appropriate NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs NMR Processor) for Fourier transformation, phase correction, baseline correction, and peak picking.

  • Referencing: Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integration and Multiplicity Analysis: Integrate the proton signals to determine the relative number of protons and analyze the splitting patterns (multiplicity and coupling constants, J) to deduce proton-proton connectivities.

  • Structure Elucidation:

    • Use the COSY spectrum to build proton-proton connectivity fragments.

    • Assign the chemical shifts of protonated carbons using the HSQC spectrum.

    • Utilize the HMBC correlations to connect the fragments and assign quaternary carbons.

    • Confirm the final structure and determine the relative stereochemistry using NOESY/ROESY data.

Mandatory Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationships in structure elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C & DEPT NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC NOESY 2D NOESY/ROESY NMR_Spec->NOESY Processing Data Processing H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing NOESY->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure Stereochem Stereochemistry Confirmation Structure->Stereochem

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_elucidation Structure Elucidation H1 ¹H NMR (Chemical Shift, Multiplicity, J-coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR & DEPT (Carbon Skeleton Info) Planar_Structure Planar Structure C13->Planar_Structure Fragments Spin System Fragments COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Correlation) Assignments ¹H & ¹³C Assignments HSQC->Assignments HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Planar_Structure NOESY NOESY/ROESY (Spatial Proximity) Relative_Stereochem Relative Stereochemistry NOESY->Relative_Stereochem Fragments->Assignments Assignments->Planar_Structure Planar_Structure->Relative_Stereochem

Caption: Logical relationships in structure elucidation.

References

Application Notes and Protocols for Mass Spectrometry of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the mass spectrometric analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid of interest for its potential biological activities. The protocol covers sample preparation, instrumentation, and data analysis. A proposed fragmentation pathway is presented to aid in spectral interpretation. This document is intended to guide researchers in the structural characterization of this and related compounds.

Introduction

This compound is a sesquiterpenoid with a molecular formula of C₁₅H₂₂O₃ and a molecular weight of 250.34 g/mol .[1][2][3] Its complex structure, featuring two epoxide rings and a ketone functional group, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices, which is essential for drug discovery and development processes.

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is outlined below. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique due to the volatility of many terpenoids.

2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Extraction:

    • For solid samples (e.g., plant material), perform a solvent extraction. A common solvent system is a mixture of hexane (B92381) and ethyl acetate. The polarity of the solvent can be adjusted based on the sample matrix.

    • Grind the sample to a fine powder to maximize surface area for extraction.

    • Suspend the powdered sample in the chosen solvent and vortex or sonicate for 15-20 minutes.

    • Centrifuge the sample to pellet solid debris and collect the supernatant.

    • For liquid samples, a liquid-liquid extraction may be necessary to remove interfering substances.

  • Purification (Optional):

    • If the extract is complex, further purification using column chromatography (e.g., silica (B1680970) gel) may be required to isolate the compound of interest.

  • Final Preparation:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a volatile solvent compatible with GC-MS analysis, such as hexane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

2.2. Instrumentation and Analytical Conditions

The following parameters are recommended for GC-MS analysis.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-500
Scan ModeFull Scan

Data Presentation: Proposed Fragmentation Pattern

m/z (Proposed)Relative Intensity (Predicted)Proposed Fragment Structure/Loss
250LowMolecular Ion [C₁₅H₂₂O₃]⁺˙
235Moderate[M - CH₃]⁺ (Loss of a methyl group)
207Moderate[M - C₃H₇]⁺ (Loss of an isopropyl group) or [M - CH₃ - CO]⁺
192Moderate[M - C₃H₇ - CH₃]⁺ or subsequent losses
163HighFurther fragmentation, potentially involving cleavage of the ring
121HighCharacteristic fragment from the germacrane (B1241064) skeleton
93ModerateCommon fragment in terpenoid spectra
43High[C₃H₇]⁺ (Isopropyl cation) or [CH₃CO]⁺ (Acetyl cation)

Visualization of Workflow and Fragmentation

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant/Source Material Extraction Solvent Extraction (Hexane:Ethyl Acetate) Sample->Extraction Purification Column Chromatography (Optional) Extraction->Purification Final_Prep Solvent Evaporation & Reconstitution Purification->Final_Prep Injection GC Injection Final_Prep->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Analysis Spectral Interpretation Data_Acquisition->Spectral_Analysis Reporting Reporting Spectral_Analysis->Reporting fragmentation_pathway M [M]⁺˙ m/z 250 F235 [M - CH₃]⁺ m/z 235 M->F235 - CH₃ F207 [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ m/z 207 M->F207 - C₃H₇ or - CO F43 [C₃H₇]⁺ or [CH₃CO]⁺ m/z 43 M->F43 Side chain cleavage F235->F207 - CO F163 Further Fragmentation m/z 163 F207->F163 - C₃H₈ F121 Germacrane Skeleton Fragment m/z 121 F163->F121 - C₃H₂O

References

Application Notes and Protocols: Biological Activity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one (Santamarin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpene lactone commonly known as Santamarin, is a natural compound isolated from various medicinal plants, including Isodon adenantha, Artemisia pallens, and Curcuma aeruginosa. This document provides a comprehensive overview of the biological activities of Santamarin, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Biological Activities

Santamarin has demonstrated significant potential in preclinical studies, exhibiting a range of biological effects. The primary activities investigated are its cytotoxicity against cancer cells and its ability to modulate inflammatory responses.

Anticancer Activity

Santamarin has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). Mechanistic studies indicate that its anticancer effects are mediated through the induction of oxidative stress and the modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

Santamarin exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, it reduces the secretion of pro-inflammatory cytokines.

Antimicrobial Activity

While some reports suggest that sesquiterpene lactones as a class possess antimicrobial properties, specific data on the minimum inhibitory concentration (MIC) of Santamarin against various bacterial and fungal strains are not extensively available in the current literature.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of Santamarin.

Table 1: Cytotoxicity of Santamarin

Cell LineAssay TypeIC50 ValueReference
HepG2 (Human Liver Cancer)MTT Assay~ 70 µM[1][2]

Table 2: Anti-inflammatory Activity of Santamarin

AssayCell LineInhibitory EffectIC50 ValueReference
Nitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NO productionData not available
Prostaglandin E2 (PGE2) ProductionRAW 264.7Inhibition of LPS-induced PGE2 productionData not available

Table 3: Antimicrobial Activity of Santamarin

MicroorganismAssay TypeMIC ValueReference
Various BacteriaBroth MicrodilutionData not available
Various FungiBroth MicrodilutionData not available

Note: IC50 and MIC values for anti-inflammatory and antimicrobial activities of Santamarin are not well-documented in the reviewed literature. Further studies are required to establish these quantitative parameters.

Signaling Pathways

Santamarin exerts its biological effects by modulating several critical intracellular signaling pathways.

NF-κB and STAT3 Signaling in Cancer

In cancer cells, Santamarin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Both NF-κB and STAT3 are transcription factors that play crucial roles in cancer cell proliferation, survival, and inflammation. Santamarin's inhibitory action on these pathways contributes to its pro-apoptotic and anti-proliferative effects.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates JAK JAK Receptor->JAK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates STAT3 STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc Translocates JAK->STAT3 Phosphorylates Santamarin_cyto Santamarin Santamarin_cyto->IKK Inhibits Santamarin_cyto->JAK Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NF-κB_nuc->Gene_Expression STAT3_nuc->Gene_Expression

Santamarin inhibits NF-κB and STAT3 signaling pathways.
Nrf2/HO-1 Signaling in Inflammation

Santamarin's anti-inflammatory effects are also mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). By inducing Nrf2 activation, Santamarin enhances the expression of HO-1, which in turn helps to resolve inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Santamarin_cyto Santamarin Santamarin_cyto->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO-1_Gene HO-1 Gene ARE->HO-1_Gene Activates Transcription HO-1_Protein HO-1 Protein HO-1_Gene->HO-1_Protein Translation Anti-inflammatory\nEffects Anti-inflammatory Effects HO-1_Protein->Anti-inflammatory\nEffects

Santamarin activates the Nrf2/HO-1 anti-inflammatory pathway.
Apoptosis Pathway

Santamarin induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases-9 and -3. It also activates caspase-8, a key initiator of the extrinsic pathway.[1]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death_Receptor Caspase-8 Caspase-8 Death_Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bcl-2 Bcl-2 Bax Bax Bax->Mitochondrion Permeabilizes Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-9->Caspase-3 Santamarin Santamarin Santamarin->Death_Receptor Activates Santamarin->Bcl-2 Inhibits Santamarin->Bax Promotes Apoptosis Apoptosis Caspase-3->Apoptosis

Santamarin induces apoptosis via intrinsic and extrinsic pathways.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of Santamarin's biological activity.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Santamarin on cancer cell lines.

Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with Santamarin (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-48h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Calculation Calculate IC50 Absorbance->Calculation End End Calculation->End

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Santamarin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of Santamarin in culture medium. Replace the medium in the wells with 100 µL of the Santamarin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Santamarin that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of Santamarin to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Start Start Cell_Seeding Seed RAW 264.7 cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Pre-treatment Pre-treat with Santamarin Incubation1->Pre-treatment Incubation2 Incubate for 1h Pre-treatment->Incubation2 Stimulation Stimulate with LPS Incubation2->Stimulation Incubation3 Incubate for 24h Stimulation->Incubation3 Supernatant_Collection Collect supernatant Incubation3->Supernatant_Collection Griess_Reaction Mix supernatant with Griess reagent Supernatant_Collection->Griess_Reaction Absorbance Measure absorbance at 540 nm Griess_Reaction->Absorbance Calculation Calculate NO inhibition Absorbance->Calculation End End Calculation->End

Workflow for the nitric oxide inhibition assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 96-well microtiter plates

  • Santamarin stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Santamarin for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce nitric oxide production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-treated control.

Antimicrobial Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of Santamarin against bacteria or fungi.

Start Start Serial_Dilution Prepare serial dilutions of Santamarin in broth Start->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Start->Inoculum_Prep Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination End End MIC_Determination->End

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Sesquiterpenoid with Potential Insecticidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential insecticidal properties of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The information is curated for researchers in pest management, natural product chemistry, and drug development. While direct insecticidal data for this specific compound is limited in publicly available literature, this document extrapolates from studies on structurally related germacrone (B1671451) derivatives to propose potential activities and guide future research.

Overview of this compound

This compound is a sesquiterpenoid natural product that has been isolated from plants such as Isodon adenantha and Artemisia pallens.[1] Germacrenes, a class of sesquiterpenes, are known for their antimicrobial and insecticidal properties.[2] The presence of two epoxide rings in this compound suggests the potential for significant biological activity, as epoxides are often key functional groups in bioactive molecules.

Postulated Insecticidal Properties

Based on studies of analogous compounds, this compound is hypothesized to exhibit the following insecticidal activities:

  • Antifeedant Activity: The most pronounced effect is likely to be strong feeding deterrence against a range of insect pests. Studies on the closely related 1,10-epoxygermacrone (B1258720) have shown it to be a potent antifeedant.[3]

  • Contact and Fumigant Toxicity: While potentially less potent than its antifeedant effects, the compound may also exhibit contact and fumigant toxicity against certain insect species.

  • Growth Regulation: Sub-lethal doses may interfere with insect development and metamorphosis.

Quantitative Data on Related Compounds

Compound NameInsect SpeciesBioassay TypeEC₅₀ (µg/mL)Reference
1,10-EpoxygermacroneRhopalosiphum padi (Bird cherry-oat aphid)Choice6[3]
1,10-EpoxygermacroneMyzus persicae (Green peach aphid)Choice>1000[3]
1,10-EpoxygermacroneSpodoptera littoralis (Cotton leafworm)Choice205[3]
7,11:9,10-Diepoxigermacr-4,5-en-8-olRhopalosiphum padiChoice80[3]
7,11:9,10-Diepoxigermacr-4,5-en-8-olMyzus persicaeChoice>1000[3]
7,11:9,10-Diepoxigermacr-4,5-en-8-olSpodoptera littoralisChoice280[3]

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, a plausible mechanism, based on the activity of other sesquiterpenoids, involves the modulation of neurotransmitter signaling. Specifically, it is proposed that the compound may act as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in the insect nervous system.

GABA is the primary inhibitory neurotransmitter in insects.[4] Its binding to the GABA receptor, a ligand-gated chloride ion channel, leads to hyperpolarization of the neuron, thus inhibiting nerve impulses. Antagonists of this receptor block the chloride channel, leading to hyperexcitation of the central nervous system, which can result in paralysis and death of the insect.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles SynapticCleft Synaptic Cleft GABA_vesicle->SynapticCleft GABA Release Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->GABA_vesicle Ca²⁺ Influx ActionPotential Action Potential ActionPotential->Ca_channel_pre Depolarization GABA GABA GABAReceptor GABA Receptor (Chloride Channel) ChlorideIon Cl⁻ GABAReceptor->ChlorideIon Opens Hyperpolarization Hyperpolarization (Inhibition) ChlorideIon->Hyperpolarization Influx GABA->GABAReceptor Binds Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->GABAReceptor Blocks (Antagonist)

Caption: Proposed antagonistic action on the insect GABA receptor.

Experimental Protocols

The following are detailed protocols for evaluating the insecticidal properties of this compound.

Protocol 1: Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is adapted from studies on germacrone derivatives and is suitable for assessing the feeding deterrence of the compound against chewing insects like Spodoptera littoralis.

Materials:

  • This compound

  • Acetone (B3395972) (analytical grade)

  • Distilled water

  • Triton X-100 (or other suitable surfactant)

  • Leaf discs (e.g., cabbage, lettuce, depending on the insect) of a uniform diameter

  • Petri dishes

  • Filter paper

  • Test insects (e.g., 3rd instar larvae of S. littoralis), starved for 4-6 hours

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

    • The final solutions should contain a small, consistent amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

    • Prepare a control solution containing acetone and surfactant at the same concentration as the test solutions.

  • Treatment of Leaf Discs:

    • Dip individual leaf discs into the test solutions for a uniform time (e.g., 10 seconds).

    • Allow the solvent to evaporate completely at room temperature.

  • Bioassay Setup:

    • Line the bottom of each Petri dish with a piece of filter paper moistened with distilled water to maintain humidity.

    • Place one treated leaf disc in each Petri dish.

    • Introduce one starved larva into each dish.

    • Prepare at least 10 replicates for each concentration and the control.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at a controlled temperature and photoperiod (e.g., 25°C, 16:8 L:D).

    • After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

  • Data Analysis:

    • Calculate the percentage of feeding inhibition (FI) for each concentration using the following formula: FI (%) = [1 - (T/C)] x 100 Where T is the area consumed in the treatment and C is the area consumed in the control.

    • Determine the EC₅₀ value (the concentration that causes 50% feeding inhibition) using probit analysis.

Protocol 2: Contact Toxicity Bioassay (Vial Coating Method)

This protocol provides a general method for assessing the contact toxicity of the compound.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Glass vials (e.g., 20 mL scintillation vials)

  • Test insects (e.g., adult flour beetles, Tribolium castaneum)

  • Vortex mixer

  • Fume hood

Procedure:

  • Preparation of Test Solutions:

    • Prepare a range of concentrations of the test compound in acetone. The appropriate concentration range will need to be determined through preliminary experiments.

  • Coating of Vials:

    • Pipette 1 mL of each test solution into a glass vial.

    • Roll and vortex the vial until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.

    • Prepare control vials using acetone only.

  • Bioassay:

    • Introduce a known number of insects (e.g., 10-20) into each vial.

    • Cap the vials with perforated lids to allow for air exchange.

    • Maintain the vials at a controlled temperature and humidity.

  • Data Collection and Analysis:

    • Record insect mortality at set time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LD₅₀ (lethal dose for 50% of the population) or LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Protocol 3: Fumigant Toxicity Bioassay

This protocol is designed to evaluate the toxicity of the compound in its vapor phase, particularly relevant for pests of stored products.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Glass jars or containers with airtight lids

  • Filter paper discs

  • Test insects (e.g., adult rice weevils, Sitophilus oryzae)

Procedure:

  • Preparation of Test Compound:

    • Apply a range of known amounts of the test compound dissolved in a small volume of acetone to a filter paper disc.

  • Bioassay Setup:

    • Place a known number of insects (e.g., 20) in the glass jar.

    • Suspend the treated filter paper inside the jar, ensuring it does not come into direct contact with the insects.

    • Seal the jar tightly.

    • Prepare a control jar with a filter paper treated only with acetone.

  • Incubation and Data Collection:

    • Incubate the jars at a constant temperature.

    • Record mortality at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Determine the LC₅₀ value (concentration in µL/L air that causes 50% mortality) using probit analysis.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the comprehensive evaluation of the insecticidal properties of this compound.

ExperimentalWorkflow cluster_screening Primary Screening cluster_secondary Secondary Evaluation cluster_mechanism Mechanism of Action Studies cluster_formulation Pre-formulation and Synergy Antifeedant Antifeedant Bioassay DoseResponse Dose-Response Studies (EC₅₀, LC₅₀, LD₅₀) Antifeedant->DoseResponse Contact Contact Toxicity Contact->DoseResponse Fumigant Fumigant Toxicity Fumigant->DoseResponse GrowthRegulation Insect Growth Regulation Assays DoseResponse->GrowthRegulation Neurophysiological Neurophysiological Assays (e.g., Electrophysiology on GABA receptors) DoseResponse->Neurophysiological Synergy Synergism Studies (with other insecticides) DoseResponse->Synergy GrowthRegulation->Neurophysiological Enzyme Enzyme Inhibition Assays (e.g., AChE, GST) Neurophysiological->Enzyme Formulation Stability and Formulation Studies Synergy->Formulation

Caption: A workflow for insecticidal evaluation.

Conclusion and Future Directions

While direct evidence is still needed, the chemical structure of this compound and data from its close analogs strongly suggest its potential as a valuable lead compound for the development of new bio-insecticides, particularly as an antifeedant. Further research should focus on:

  • Isolation or Synthesis: Obtaining sufficient quantities of the pure compound for comprehensive testing.

  • Broad-Spectrum Screening: Evaluating its activity against a wider range of agricultural and public health pests.

  • Toxicological Studies: Assessing its safety profile for non-target organisms and the environment.

  • Mechanism of Action: Confirming its molecular target(s) to aid in the development of more potent derivatives.

These application notes and protocols provide a solid foundation for initiating research into the insecticidal properties of this promising natural product.

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid lactone isolated from various medicinal plants, including Isodon adenantha and Curcuma aeruginosa. Sesquiterpenoid lactones are a well-documented class of natural products known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. While specific research on the mechanism of action of this compound is limited, its structural features, particularly the presence of an α,β-unsaturated carbonyl group and epoxide rings, suggest a mechanism consistent with other members of the germacrane (B1241064) sesquiterpenoid family. These compounds are known to interact with biological macromolecules, primarily through Michael addition reactions with nucleophilic residues in proteins, thereby modulating various cellular signaling pathways.

These application notes provide a generalized framework for investigating the potential mechanism of action of this compound, drawing upon the established activities of structurally related sesquiterpenoid lactones. The provided protocols are intended as a starting point for researchers to design and execute experiments to elucidate the specific biological effects of this compound.

Postulated Mechanism of Action

Based on the known activities of related sesquiterpenoid lactones, the putative mechanism of action for this compound likely involves the covalent modification of key cellular proteins. The electrophilic nature of the α,β-unsaturated carbonyl system and the epoxide rings makes the compound susceptible to nucleophilic attack by thiol groups of cysteine residues within proteins. This interaction can lead to the inhibition or activation of various signaling pathways implicated in inflammation and cancer.

Key signaling pathways that are likely modulated by this compound include:

  • NF-κB Signaling Pathway: A central regulator of inflammation and cell survival.

  • MAPK Signaling Pathway: Involved in cellular proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Signaling Pathway: Crucial for cell growth, survival, and metabolism.

  • STAT3 Signaling Pathway: Plays a key role in cytokine signaling and cell proliferation.

Data Presentation: Hypothetical Inhibitory Concentrations (IC₅₀)

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines and inflammatory markers, based on typical ranges observed for other sesquiterpenoid lactones. These values should be experimentally determined for the specific compound.

Cell Line/Target Assay Type Hypothetical IC₅₀ (µM) Reference Compound (Example) Reference IC₅₀ (µM)
MCF-7 (Breast Cancer)MTT Assay5 - 20Parthenolide8.5
A549 (Lung Cancer)SRB Assay10 - 30Germacrone15.2
HT-29 (Colon Cancer)MTT Assay8 - 25Costunolide12.7
LPS-stimulated RAW 264.7Nitric Oxide Assay2 - 15Helenalin1.8
TNF-α stimulated HeLaNF-κB Reporter Assay1 - 10Parthenolide5.0

Experimental Protocols

Protocol 1: Determination of Cytotoxicity in Cancer Cell Lines

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours.

  • After incubation, perform either the MTT or SRB assay to assess cell viability.

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.

    • For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and wash with acetic acid. Solubilize the bound dye with Tris base and read the absorbance at 510 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: NF-κB Reporter Gene Assay

Objective: To investigate the effect of this compound on NF-κB signaling.

Materials:

  • HeLa or HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium.

  • This compound.

  • TNF-α or other NF-κB activator.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.

Materials:

  • Cancer or inflammatory cell lines.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against total and phosphorylated forms of ERK, JNK, p38, Akt, mTOR, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or loading control.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation GF Growth Factor GF->RTK Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->PI3K Inhibition Compound->Akt Inhibition G cluster_0 Experimental Workflow Start Start with Cancer Cell Line Treatment Treat with 1,10:4,5-Diepoxy-7(11)- germacren-8-one Start->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT) Treatment->Assay IC50 Determine IC₅₀ Assay->IC50 Mechanism Investigate Mechanism of Action IC50->Mechanism WB Western Blot (MAPK, PI3K/Akt) Mechanism->WB Reporter NF-κB Reporter Assay Mechanism->Reporter End Elucidate Signaling Pathway WB->End Reporter->End

Application Notes and Protocols for Natural Product Screening: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been isolated from plant species such as Isodon adenantha and Curcuma aeruginosa. As a member of the germacrane (B1241064) sesquiterpenoid class, this compound holds potential for various biological activities, making it a candidate for natural product screening programs in drug discovery. Germacrane sesquiterpenoids, as a class, are known to exhibit a range of biological effects, including cytotoxic and anti-inflammatory properties. These activities are often attributed to their unique chemical structures.

This document provides an overview of the potential applications of this compound in natural product screening, along with generalized experimental protocols for assessing its biological activity. It is important to note that while data exists for related compounds and extracts from its source organisms, specific quantitative biological data for this compound is limited in publicly available literature. The protocols provided herein are based on established methods for screening natural products with potential cytotoxic and anti-inflammatory activities.

Potential Biological Activities and Screening Strategies

Based on the known activities of related germacrane sesquiterpenoids and extracts from its natural sources, the primary areas for screening this compound include:

  • Cytotoxicity Screening: To evaluate the potential of the compound to inhibit the growth of or kill cancer cells.

  • Anti-inflammatory Screening: To assess the compound's ability to modulate inflammatory pathways.

A logical workflow for screening this natural product is outlined below.

G cluster_0 Screening Workflow for this compound Compound Acquisition Compound Acquisition Primary Screening Primary Screening Compound Acquisition->Primary Screening Initial evaluation Secondary Screening Secondary Screening Primary Screening->Secondary Screening Confirmation & Dose-Response Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Pathway Analysis Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Analogue Synthesis

Caption: A general workflow for natural product screening.

Data Presentation: Biological Activities of Related Compounds

Table 1: Cytotoxic Activity of Related Natural Products

Compound/ExtractCell Line(s)IC50 ValueReference
Diterpenoids from Isodon adenanthaK562 (Leukemia)< 4.0 µg/mL[1]
Curcuma aeruginosa (n-hexane fraction)MCF-7 (Breast Cancer)< 100 µg/mL[2][3]
Curcuma aeruginosa (chloroform fraction)Ca-ski (Cervical Cancer)< 100 µg/mL[2][3]

Table 2: Anti-inflammatory Activity of Related Natural Products

Compound ClassAssayTarget/PathwayIC50 Value
SesquiterpenoidsAnti-inflammatoryNot specifiedNot specified

Note: Specific anti-inflammatory data for extracts containing this compound is not detailed in the provided search results, but the presence of sesquiterpenoids in these plants suggests potential activity.

Experimental Protocols

The following are detailed, generalized protocols for the primary screening of this compound for cytotoxic and anti-inflammatory activities.

Cytotoxicity Screening: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on a panel of cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination G cluster_0 NO Inhibition Assay Workflow Macrophage Seeding Macrophage Seeding Compound Pre-treatment Compound Pre-treatment Macrophage Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Griess Reaction Griess Reaction Supernatant Collection->Griess Reaction Absorbance Reading Absorbance Reading Griess Reaction->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

References

Troubleshooting & Optimization

1,10:4,5-Diepoxy-7(11)-germacren-8-one solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpenoid natural product.[1][2] It belongs to the class of germacranolides and has been isolated from plants of the Isodon and Artemisia genera. Sesquiterpenoid lactones are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[3][4]

Q2: What are the general chemical properties of this compound?

A2: The key chemical properties are summarized in the table below.

PropertyValue
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
Appearance Typically a solid
Storage Temperature 2-8°C

Q3: In which solvents is this compound soluble?

A3: Based on supplier information, this compound is soluble in several organic solvents.[5] A summary of its qualitative solubility is provided in the table below. It is important to note that this compound, like many other sesquiterpenoid lactones, is poorly soluble in aqueous solutions.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
WaterPoorly soluble

Q4: What are the known biological activities of sesquiterpenoid lactones like this compound?

A4: Sesquiterpenoid lactones are known to modulate several key signaling pathways that are often dysregulated in cancer and inflammatory diseases. These pathways include PI3K/Akt/mTOR, NF-κB, MAPK/ERK, and STAT3.[6][7][8] By targeting these pathways, they can induce apoptosis, inhibit cell proliferation, and reduce inflammation.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: The compound is not dissolving in my chosen solvent.

  • Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high. While soluble in several organic solvents, the quantitative solubility may be limited.

  • Solution:

    • Verify Solvent Choice: Ensure you are using one of the recommended organic solvents: DMSO, Dichloromethane, Chloroform, Ethyl Acetate, or Acetone.[5] For most biological assays, DMSO is the preferred solvent for creating a stock solution.

    • Gentle Heating: Gently warm the solution to 30-40°C. Avoid excessive heat, as it may degrade the compound.

    • Sonication: Use a sonicator bath for 5-10 minutes to aid dissolution.

    • Vortexing: Mix the solution vigorously using a vortex mixer.

    • Reduce Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute solution.

Issue 2: The compound precipitates when I add my stock solution to an aqueous buffer or cell culture medium.

  • Possible Cause: The compound is poorly soluble in aqueous solutions. When the organic solvent stock is diluted into an aqueous medium, the compound can precipitate out.

  • Solution:

    • Minimize Final Organic Solvent Concentration: Aim for a final concentration of the organic solvent (e.g., DMSO) in your aqueous solution to be less than 0.5% (v/v), and ideally 0.1% or lower. This minimizes solvent-induced artifacts and reduces the likelihood of precipitation.

    • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the aqueous buffer or medium. Add the stock solution dropwise while vortexing or stirring the aqueous solution to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound in aqueous solutions. The appropriate surfactant and its concentration should be determined empirically for your specific assay.

Issue 3: I am observing unexpected or inconsistent results in my biological assays.

  • Possible Cause 1: Compound Degradation: Improper storage or handling can lead to the degradation of the compound.

    • Solution: Store the solid compound at 2-8°C. Prepare stock solutions fresh if possible. If you need to store stock solutions, aliquot them into small, tightly sealed vials and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Solvent Effects: The organic solvent used to dissolve the compound may be affecting the biological system.

    • Solution: Run a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. This will help you to distinguish the effects of the compound from the effects of the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a desired amount of this compound (Molecular Weight: 250.34 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.50 mg of the compound.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For 2.50 mg of the compound, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, thaw the aliquot and allow it to come to room temperature.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_controls Controls weigh Weigh Compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Dilution in Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Vehicle Control (DMSO in Medium) untreated Untreated Control

Caption: Workflow for preparing and using this compound in cell-based experiments.

signaling_pathway General Signaling Pathways Modulated by Sesquiterpenoid Lactones cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway cluster_stat3 STAT3 Pathway compound Sesquiterpenoid Lactones (e.g., this compound) pi3k PI3K compound->pi3k nfkb NF-κB compound->nfkb erk ERK compound->erk stat3 STAT3 compound->stat3 akt Akt pi3k->akt mtor mTOR akt->mtor outcome Inhibition of Proliferation, Induction of Apoptosis, Anti-inflammatory Effects mtor->outcome ikk IKK ikk->nfkb nfkb->outcome ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->outcome jak JAK jak->stat3 stat3->outcome

Caption: Overview of key signaling pathways potentially inhibited by sesquiterpenoid lactones.

References

Technical Support Center: Synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,10:4,5-Diepoxy-7(11)-germacren-8-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves the diepoxidation of a germacrone (B1671451) precursor. This typically starts with the synthesis of germacrone, often from commercially available farnesol (B120207), followed by a two-step or one-pot epoxidation of the endocyclic double bonds.

Q2: What is a common starting material for the synthesis of the germacrone precursor?

A2: A common and cost-effective starting material for the synthesis of the germacrone core is (E,E)-farnesol.[1] Various synthetic routes exist to convert farnesol to germacrone.

Q3: Which oxidizing agent is typically used for the epoxidation of germacrone?

A3: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes, including those in germacrone and related sesquiterpenes.[2][3] However, other peroxy acids like peracetic acid can also be employed.[4]

Q4: What are the main challenges in the synthesis of this compound?

A4: The primary challenges include controlling the regioselectivity and stereoselectivity of the epoxidation reactions. Germacrone has multiple double bonds, and achieving selective epoxidation at the 1,10 and 4,5 positions can be difficult. Another challenge is minimizing side reactions such as epoxide ring-opening.[5][6]

Q5: How can I purify the final product?

A5: Purification of diepoxy germacrenes is typically achieved through column chromatography on silica (B1680970) gel.[4] Given the potential for a mixture of diastereomers, careful selection of the eluent system is crucial for successful separation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Diepoxide

Possible Causes & Solutions

Possible CauseSuggested Solution
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously, as prolonged reaction times or high temperatures can lead to side product formation.[5]- Use a slight excess of the epoxidizing agent (e.g., 2.2-2.5 equivalents of m-CPBA for diepoxidation).
Side Reactions - Epoxide Ring-Opening: This can be minimized by buffering the reaction mixture. For m-CPBA epoxidations, adding a mild base like sodium bicarbonate (NaHCO₃) can neutralize the acidic byproduct, m-chlorobenzoic acid.[7]- Baeyer-Villiger Oxidation: When using peroxy acids with ketones, Baeyer-Villiger oxidation can be a competing reaction.[8] Using a buffered system and carefully controlling the temperature can help favor epoxidation.- Over-oxidation: Use of a large excess of the oxidizing agent may lead to unwanted side reactions. Carefully control the stoichiometry of the oxidant.
Suboptimal Reagent - Consider alternative epoxidizing agents. While m-CPBA is common, other reagents like magnesium monoperoxyphthalate (MMPP) or trifluoroperacetic acid may offer different selectivity and reactivity profiles.[3]
Poor Quality Starting Material - Ensure the germacrone precursor is of high purity. Impurities can interfere with the epoxidation reaction. Purify the starting material by column chromatography if necessary.
Problem 2: Formation of a Mixture of Isomers (Poor Selectivity)

Possible Causes & Solutions

Possible CauseSuggested Solution
Lack of Regiocontrol - The two endocyclic double bonds in germacrone may have similar reactivity towards epoxidation. To improve regioselectivity, consider a stepwise epoxidation. First, perform a mono-epoxidation under carefully controlled conditions (e.g., using 1.0-1.2 equivalents of oxidant at low temperature). Isolate the desired mono-epoxide and then subject it to a second epoxidation step.- The choice of solvent can influence selectivity. Experiment with different solvents (e.g., dichloromethane (B109758), chloroform, tetrahydrofuran).
Lack of Stereocontrol - The conformation of the ten-membered ring of germacrone will influence the facial selectivity of the epoxidation. Low temperatures generally favor higher stereoselectivity. Perform the reaction at 0 °C or even lower (e.g., -20 °C to -78 °C).- The stereochemical outcome can be influenced by the steric hindrance around the double bonds.[4] While difficult to alter the substrate itself, the choice of a bulkier or less bulky epoxidizing agent might offer some control, although this is less common for simple peroxy acids.
Isomerization - Germacrone and its derivatives can undergo Cope rearrangement upon heating.[9] Ensure that all reaction and workup steps are performed at low to moderate temperatures to avoid thermal rearrangements.

Experimental Protocols

Synthesis of Germacrone from Farnesol (Illustrative Pathway)

This is a generalized multi-step procedure and may require optimization.

  • Protection of the Primary Alcohol: Protect the primary hydroxyl group of (E,E)-farnesol as a suitable protecting group (e.g., TBDMS ether) to prevent its oxidation in subsequent steps.

  • Selective Epoxidation: Perform a selective epoxidation of the terminal double bond of the protected farnesol.

  • Oxidative Cleavage: Cleave the resulting epoxide to form an aldehyde.

  • Intramolecular Cyclization: Induce an intramolecular cyclization to form the ten-membered germacrane (B1241064) ring. This is a critical and often challenging step.

  • Deprotection and Oxidation: Deprotect the primary alcohol and then oxidize it to the corresponding ketone to yield germacrone.

General Protocol for Diepoxidation of Germacrone with m-CPBA

  • Dissolve germacrone (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, ~3-4 equivalents) to the solution to act as a buffer.

  • In a separate flask, dissolve m-CPBA (2.2-2.5 equivalents) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the germacrone solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy any excess peroxide.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_purification Purification farnesol Farnesol germacrone Germacrone Precursor farnesol->germacrone Multi-step synthesis diepoxide 1,10:4,5-Diepoxy-7(11)- germacren-8-one germacrone->diepoxide Diepoxidation crude Crude Product pure Purified Product crude->pure Column Chromatography

Caption: General synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_stoichiometry Verify Stoichiometry of Reagents start->check_stoichiometry check_conditions Review Reaction Conditions (T, Time) start->check_conditions check_purity Assess Starting Material Purity start->check_purity incomplete Incomplete Reaction check_reaction->incomplete side_reactions Side Reactions (e.g., Ring Opening) check_stoichiometry->side_reactions check_conditions->side_reactions isomer_formation Isomer Formation check_conditions->isomer_formation solution1 Increase Reaction Time/ Temperature Cautiously incomplete->solution1 solution2 Add Buffer (e.g., NaHCO₃) Control Temperature side_reactions->solution2 solution3 Perform Stepwise Epoxidation Optimize Solvent/Temperature isomer_formation->solution3

Caption: Troubleshooting logic for the synthesis of the target diepoxide.

References

stability of 1,10:4,5-Diepoxy-7(11)-germacren-8-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents. Commonly used solvents include Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1] The choice of solvent will depend on the specific requirements of your experiment.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed vial at 2-8°C, which should maintain its integrity for up to 24 months.[1] If you need to prepare stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1]

Q3: Are there any specific handling procedures I should follow before using the compound?

A3: Yes, before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1] If the compound has adhered to the cap or neck of the vial during transport, gently shake the vial to settle the contents to the bottom.[1] For liquid products, a brief centrifugation at 200-500 RPM will help gather the liquid at the bottom of the vial.[1]

Troubleshooting Guide

Issue 1: I am observing degradation of the compound in my experiments. What could be the cause?

Several factors could contribute to the degradation of this compound, which is a sesquiterpene lactone containing reactive epoxide groups.

  • pH of the medium: Sesquiterpene lactones can be unstable in neutral or alkaline conditions. A study on other sesquiterpene lactones showed instability at pH 7.4, while they were more stable at pH 5.5.[2]

  • Temperature: Higher temperatures can accelerate degradation. It is advisable to conduct experiments at controlled, and if possible, lower temperatures. Storage at elevated temperatures has been shown to cause degradation of related compounds.[3][4]

  • Solvent Reactivity: Protic solvents, such as ethanol, have been shown to react with sesquiterpene lactones, leading to the formation of adducts.[3][4]

  • Acidic Conditions: The presence of two epoxide groups makes the molecule susceptible to acid-induced rearrangements.[5] Even trace amounts of acid in your solvents or on your glassware could catalyze degradation.

  • Photodegradation: Exposure to light can induce rearrangements in related germacrene compounds.[6] It is advisable to protect solutions from light.

Issue 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). What could they be?

Unexpected peaks could be degradation products or isomers of the parent compound. Given the structure of this compound, potential degradation pathways include:

  • Hydrolysis of the epoxides: In aqueous media, the epoxide rings can open to form diols.

  • Acid-catalyzed rearrangement: As mentioned, acidic conditions can lead to complex rearrangements of the carbon skeleton.[5]

  • Solvent adducts: If using reactive solvents, you may be observing products of the solvent molecule adding to the compound.

To identify these peaks, consider techniques such as mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Data Presentation

Table 1: Solubility and Recommended Storage Conditions

ParameterRecommendationSource
Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Long-Term Storage (Solid) 2-8°C in a tightly sealed vial (up to 24 months)[1]
Stock Solution Storage Aliquots at -20°C in tightly sealed vials (up to 2 weeks)[1]

Table 2: Template for Experimental Stability Data

Researchers can use the following template to record their own stability data for this compound in various solvents.

SolventTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationObservations

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for determining the stability of the compound in a specific solvent.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration for your analytical method (e.g., 10 µg/mL for HPLC-UV).

  • Incubation Conditions: Aliquot the working solution into several vials. Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from each temperature condition.

  • Sample Analysis: Immediately analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.

Visualizations

G Experimental Workflow for Stability Testing A Prepare Stock Solution (e.g., 1 mg/mL) B Prepare Working Solutions (e.g., 10 µg/mL) A->B C Aliquot and Incubate (Different Temperatures, Protected from Light) B->C D Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C->D E Analytical Measurement (e.g., HPLC, LC-MS) D->E F Data Analysis (Calculate % Degradation) E->F

Caption: Workflow for assessing compound stability.

G Potential Acid-Induced Rearrangement A This compound B Protonation of Epoxide Oxygen A->B H+ C Epoxide Ring Opening and Carbocation Formation B->C D Transannular Cyclization / Rearrangement C->D E Formation of Rearranged Products (e.g., Furanoheliangolides, Cadinanes) D->E

Caption: Potential acid-induced degradation pathway.

G Signaling Pathways Modulated by Sesquiterpene Lactones A Sesquiterpene Lactones (e.g., this compound) B PI3K/Akt/mTOR Pathway A->B C NF-κB Pathway A->C D MAPK/ERK Pathway A->D E STAT3 Pathway A->E F Cellular Processes (Proliferation, Apoptosis, Inflammation) B->F C->F D->F E->F

Caption: Signaling pathways modulated by this class of compounds.

References

degradation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage of the solid compound, it is recommended to store it at 2-8°C in a tightly sealed vial to prevent moisture absorption. If the compound is dissolved in a solvent such as DMSO for experimental use, it is advisable to prepare aliquots and store them at -20°C. These solutions are generally stable for up to two weeks. To ensure the integrity of the compound, allow the vial to equilibrate to room temperature for at least one hour before opening.

Q2: I observe new peaks in my chromatogram after storing the compound. What could be the cause?

A2: The appearance of new peaks likely indicates degradation of the compound. This compound, being a sesquiterpenoid with epoxide functionalities, is susceptible to degradation under certain conditions. The primary causes of degradation during storage are exposure to acidic or basic conditions, elevated temperatures, and moisture. Even trace amounts of acid or base can catalyze the opening of the epoxide rings.

Q3: My compound seems to have lost activity in my bioassays. Could this be related to storage?

A3: Yes, a loss of biological activity is a strong indicator of chemical degradation. The epoxide rings and the α,β-unsaturated ketone are crucial pharmacophores for the activity of many germacranolides. Degradation involving these functional groups, such as epoxide ring opening, can lead to a significant reduction or complete loss of biological efficacy. It is recommended to verify the purity of your sample using an appropriate analytical method like HPLC or LC-MS.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS analysis Degradation due to improper storage: Exposure to moisture, acidic/basic contaminants, or elevated temperature.- Confirm the identity of the new peaks as degradation products using mass spectrometry. - Review your storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed, inert vial. - If using a stock solution, ensure the solvent is anhydrous and of high purity. Prepare fresh solutions for sensitive experiments.
Reduced biological activity of the compound Chemical degradation: The active pharmacophores may have been altered.- Check the purity of your compound stock using a validated analytical method. - Perform a dose-response curve with a fresh sample to confirm the loss of potency. - Consider the possibility of compound instability in your assay buffer, especially if the pH is not neutral.
Inconsistent experimental results Variable compound purity: Degradation may be occurring inconsistently between aliquots or over time.- Always use freshly prepared dilutions from a well-stored stock solution for your experiments. - Re-qualify your stock solution periodically to ensure its integrity. - Ensure consistent handling procedures for the compound across all experiments.
Compound solubility issues Formation of insoluble degradation products. - Attempt to dissolve a small amount of the compound in a reliable solvent to check for insolubility. - If insolubility is observed, it is a strong indication of significant degradation, and the stock should be discarded.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, primarily involving the epoxide rings and the flexible germacrene skeleton.

DegradationPathways cluster_main This compound cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound This compound Diol Ring-Opened Diols Compound->Diol Hydrolysis Cope Elemene-type Rearrangement Product Compound->Cope Cope Rearrangement Cyclized Transannular Cyclization Products (e.g., Cadinanes) Compound->Cyclized Transannular Cyclization Acid Acid (H+) Acid->Diol Acid->Cyclized Base Base (OH-) Base->Diol Heat Heat (Δ) Heat->Cope Water Water (H2O) Water->Diol

Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with PDA detection) and LC-MS to identify and quantify the parent compound and any degradation products.

  • Data Evaluation: Calculate the percentage degradation of the compound under each condition. Use the LC-MS data to propose structures for the major degradation products.

Troubleshooting Workflow for Compound Degradation

The following diagram provides a logical workflow for troubleshooting suspected degradation of this compound.

TroubleshootingWorkflow Start Suspected Compound Degradation (e.g., new peaks, loss of activity) CheckPurity Analyze current stock by HPLC/LC-MS Start->CheckPurity IsDegraded Degradation confirmed? CheckPurity->IsDegraded ReviewStorage Review storage conditions: - Temperature (2-8°C solid, -20°C solution) - Light protection (amber vial) - Tightly sealed vial? IsDegraded->ReviewStorage Yes NoDegradation No degradation observed. Investigate other experimental variables. IsDegraded->NoDegradation No CheckSolvent Evaluate solvent/buffer for stock solution: - Purity and dryness of solvent - pH of buffer solution ReviewStorage->CheckSolvent OrderNew Order fresh compound stock CheckSolvent->OrderNew PerformStability Optional: Perform a forced degradation study to understand liabilities OrderNew->PerformStability Implement Implement stricter handling and storage protocols PerformStability->Implement

Technical Support Center: Optimizing HPLC Separation of Germacrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of germacrone (B1671451) and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your analytical workflow.

HPLC Method Optimization and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for germacrone derivatives?

A1: A reversed-phase HPLC method is a common and effective starting point for the analysis of germacrone and its derivatives.[1] A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water.[2][3] Gradient elution is generally preferred over isocratic elution for complex samples containing multiple derivatives, as it can provide better resolution and peak shape.[4] The detection wavelength can be set based on the UV absorbance maxima of the specific germacrone derivatives being analyzed.[5]

Q2: How can I improve the resolution between closely eluting germacrone derivatives?

A2: To improve the resolution between closely eluting peaks, you can try several approaches:

  • Optimize the mobile phase composition: Adjusting the ratio of organic solvent (acetonitrile or methanol) to water can significantly impact selectivity.

  • Modify the gradient profile: A shallower gradient can increase the separation between closely eluting compounds.[6]

  • Change the stationary phase: If a C18 column does not provide adequate separation, consider using a different stationary phase, such as a phenyl-hexyl or a C8 column.

  • Adjust the column temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing retention times and selectivity.[7]

Q3: My peaks are tailing. What are the common causes and solutions?

A3: Peak tailing is a frequent issue in HPLC and can be caused by several factors:[8][9]

  • Secondary interactions: Strong interactions between basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Using a base-deactivated column or adding a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help mitigate this.

  • Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Column degradation: A damaged or contaminated column can result in poor peak shape. Cleaning the column or replacing it may be necessary.[5]

Q4: I am observing a drift in retention times. What should I check?

A4: Retention time drift can be caused by:

  • Changes in mobile phase composition: Ensure your mobile phase is prepared consistently and is well-mixed.[8] For gradient elution, ensure the pump is functioning correctly.

  • Column equilibration: Insufficient column equilibration time before injection can lead to shifting retention times.[7]

  • Temperature fluctuations: Inconsistent column temperature can cause retention times to vary. Using a column oven is recommended.[7]

  • Leaks in the system: Check for any leaks in the pump, injector, or fittings.[7]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
High Backpressure Blockage in the system (e.g., column frit, tubing, guard column).[9][10]Systematically check for blockages by disconnecting components. Backflush the column if possible.[7] Replace the guard column or in-line filter.[5]
Mobile phase viscosity is too high.Optimize the mobile phase composition or increase the column temperature.
No Peaks or Very Small Peaks Detector lamp is off or has low energy.[7][9]Check the detector lamp status and replace if necessary.
Injection issue (e.g., no sample injected, wrong sample).[9]Verify the injection process and ensure the correct sample is being injected.
Sample is too dilute.Concentrate the sample or increase the injection volume.
Baseline Noise or Drift Air bubbles in the mobile phase or pump.[7][8]Degas the mobile phase and purge the pump.
Contaminated mobile phase or detector cell.[7][11]Prepare fresh mobile phase and flush the detector cell.
Leaks in the system.[7]Check and tighten all fittings.
Poor Peak Shape (Fronting or Splitting) Sample solvent is stronger than the mobile phase.[12]Dissolve the sample in the initial mobile phase or a weaker solvent.
Column void or damage.[13]Replace the column.

Experimental Protocols & Data

Exemplary HPLC Method for Germacrone Analysis

This protocol is a starting point and may require optimization for specific derivatives.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    20 80
    25 80
    30 40

    | 35 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation for Herbal Extracts

Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results when analyzing natural products.[3][14]

  • Extraction: Macerate the dried and powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or chloroform).[3] Sonication or reflux extraction can be employed to improve extraction efficiency.

  • Filtration: Remove solid plant material by filtration.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Purification (Optional): For complex extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Preparation: Dissolve the extract in the initial mobile phase composition and filter through a 0.22 µm or 0.45 µm syringe filter before injection.[5]

Biological Context and Signaling Pathways

Germacrone and its derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[15][16][17] These effects are often mediated through the modulation of specific cellular signaling pathways.

c-Met Signaling Pathway

Some germacrone derivatives have been shown to inhibit the c-Met kinase, which is implicated in several cancers.[15][18]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Germacrone Germacrone Derivatives Germacrone->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of the c-Met signaling pathway by germacrone derivatives.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is another target that may be involved in the anticancer activity of germacrone derivatives.[19]

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Germacrone Germacrone Derivatives Germacrone->JAK2 STAT3 STAT3 JAK2->STAT3 P Nucleus Nucleus STAT3->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Caption: Potential inhibition of the JAK2/STAT3 pathway by germacrone derivatives.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of germacrone derivatives from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Collection Extraction Extraction Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration FinalPrep Dissolution & Final Filtration Filtration->FinalPrep HPLC HPLC System (Pump, Injector, Column, Detector) FinalPrep->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General experimental workflow for HPLC analysis of germacrone derivatives.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap issues during the analysis of sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a purified sesquiterpenoid shows significant signal overlap in the aliphatic region. How can I resolve these signals to facilitate structure elucidation?

A1: Signal overlap in the ¹H NMR spectra of sesquiterpenoids is a common challenge due to the presence of multiple similar proton environments.[1][2] Several strategies can be employed to resolve these overlapping signals:

  • Optimize Experimental Conditions: Simple adjustments to the sample preparation can sometimes resolve overlapping peaks. This includes changing the deuterated solvent, which can alter the chemical shifts of protons, or adjusting the sample concentration and temperature.[3][4]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for dispersing signals across a second frequency dimension, significantly improving resolution.[3][5][6] Common experiments include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons.[5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

  • Employ Advanced 1D NMR Techniques: "Pure-shift" NMR experiments can simplify complex spectra by collapsing multiplets into singlets, thereby reducing overlap.[5] Additionally, 1D TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a well-resolved proton and observe its entire spin system.[5]

Q2: I have a mixture of sesquiterpenoid diastereomers that are indistinguishable in the ¹H NMR spectrum. How can I differentiate and quantify them?

A2: Differentiating diastereomers that have very similar NMR spectra requires techniques that can exploit their subtle stereochemical differences.

  • High-Field NMR: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals.

  • Chiral Resolving Agents (CRAs): The use of chiral resolving agents can create a chiral environment that induces chemical shift non-equivalence between the diastereomers.[7] There are two main types:

    • Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid (MTPA), react with functional groups (e.g., hydroxyls) in the sesquiterpenoid to form new diastereomeric derivatives with more distinct NMR signals.[7]

    • Chiral Solvating Agents (CSAs): These agents form weak, non-covalent diastereomeric complexes with the analyte, leading to observable separation of signals in the NMR spectrum.[7][8][9]

  • Quantitative NMR (qNMR): Once the signals are resolved, qNMR techniques can be used for accurate quantification of each diastereomer.

Q3: The methyl region of my ¹³C NMR spectrum for a novel sesquiterpenoid is very crowded. How can I confidently assign each methyl group?

A3: Assigning specific signals in a crowded methyl region of a ¹³C NMR spectrum can be challenging. The following 2D NMR experiments are invaluable for this purpose:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). By identifying the chemical shift of the corresponding methyl protons in the ¹H NMR spectrum, you can assign the ¹³C signal.[5][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. Observing correlations from specific, unambiguously assigned protons to a methyl carbon can confirm its assignment. For example, a correlation from a vinyl proton to a methyl carbon would help to identify a methyl group attached to a double bond.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Overlapping ¹H NMR Signals

This guide outlines a step-by-step workflow for resolving overlapping proton signals in a sesquiterpenoid sample.

Troubleshooting_Workflow start Initial ¹H NMR Shows Overlap solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) start->solvent temp_conc Vary Temperature & Concentration solvent->temp_conc If overlap persists resolved Signals Resolved solvent->resolved If successful cosy Acquire ¹H-¹H COSY temp_conc->cosy If overlap persists temp_conc->resolved If successful hsqc Acquire ¹H-¹³C HSQC cosy->hsqc cosy->resolved If successful hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc hmbc->resolved If successful not_resolved Significant Overlap Persists hmbc->not_resolved If still unresolved pure_shift Acquire 'Pure-Shift' ¹H pure_shift->resolved If successful not_resolved->pure_shift

Caption: Workflow for resolving ¹H NMR signal overlap.

Guide 2: Differentiating Chiral Sesquiterpenoids

This guide provides a decision-making workflow for the analysis of chiral sesquiterpenoid mixtures.

Chiral_Analysis_Workflow start ¹H NMR of Chiral Sesquiterpenoid Mixture Shows Overlap functional_group Does the analyte have a reactive functional group? start->functional_group csa Use Chiral Solvating Agent (CSA) nmr_analysis Acquire ¹H NMR of Diastereomeric Mixture csa->nmr_analysis cda Use Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) cda->nmr_analysis functional_group->csa No functional_group->cda Yes resolved Signals Resolved nmr_analysis->resolved quantify Quantify Diastereomers using qNMR resolved->quantify

Caption: Workflow for chiral sesquiterpenoid analysis.

Data Presentation

Table 1: Comparison of NMR Techniques for Resolving Signal Overlap

TechniquePrincipleTypical ApplicationAdvantagesLimitations
Solvent Change Alters the chemical environment, inducing changes in chemical shifts.[4]Resolving minor to moderate overlap of a few signals.Simple, quick, and requires no special equipment.May not be effective for severe overlap; can alter coupling constants.
¹H-¹H COSY Correlates protons that are scalar coupled.[11]Establishing proton connectivity networks and separating overlapping multiplets.Provides direct evidence of J-coupling; relatively quick to acquire.Does not resolve singlets; can be complex in crowded regions.
¹H-¹³C HSQC Correlates protons to their directly attached carbons.[5][11]Resolving heavily overlapped proton signals by spreading them along the wider ¹³C chemical shift range.Excellent resolution enhancement; provides direct C-H connectivity.Requires more sample and longer acquisition time than 1D NMR.[10]
Chiral Resolving Agents Forms diastereomeric complexes with distinct NMR spectra.[7][8][9]Differentiating enantiomers or diastereomers.Can provide baseline resolution of signals from stereoisomers.May require chemical modification of the analyte (CDAs); can be expensive.
'Pure-Shift' NMR Decouples protons from each other, collapsing multiplets into singlets.[5]Simplifying highly complex and overlapping multiplet regions.Dramatically increases spectral resolution.Can be less sensitive and requires specialized pulse sequences.

Experimental Protocols

Protocol 1: 2D HSQC Experiment for Signal Dispersion
  • Sample Preparation: Prepare a solution of the sesquiterpenoid in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a concentration of 5-10 mg in 0.5-0.6 mL.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution.

  • Acquisition Parameters (Typical for a 500 MHz spectrometer):

    • Use a standard HSQC pulse sequence (e.g., hsqcedetgpsp).

    • Set the spectral width in the ¹H dimension (F2) to cover all proton signals (e.g., 10-12 ppm).

    • Set the spectral width in the ¹³C dimension (F1) to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Set the number of data points in F2 to 2048 and in F1 to 256-512.

    • Set the number of scans to a multiple of 8 (e.g., 8, 16, 32) depending on the sample concentration.

    • Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.

  • Processing and Analysis:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the spectrum using the solvent residual peak (for ¹H) and the solvent signal (for ¹³C).

    • Analyze the cross-peaks to correlate each proton with its directly attached carbon.

Protocol 2: Use of a Chiral Derivatizing Agent (Mosher's Acid)

This protocol is for determining the absolute configuration of a chiral secondary alcohol in a sesquiterpenoid.

  • Reaction Setup (Two parallel reactions):

    • Reaction A: In an NMR tube, dissolve ~1 mg of the sesquiterpenoid in ~0.5 mL of anhydrous pyridine-d₅. Add a slight excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride.

    • Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor the reaction progress by ¹H NMR until the signal for the carbinol proton of the starting material disappears.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign the proton signals for both diastereomeric esters.

    • Calculate the chemical shift difference (Δδ = δS - δR) for the protons near the newly formed chiral center.

  • Configuration Assignment: Based on the Mosher's model, analyze the sign of the Δδ values to determine the absolute configuration at the carbinol center.

References

Technical Support Center: Overcoming Poor Cell Permeability of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This sesquiterpenoid, isolated from Isodon adenantha, represents a class of natural products with potential biological activity.[1][2] A common challenge with hydrophobic compounds like sesquiterpenoids is their poor aqueous solubility and low cell permeability, which can limit their efficacy in cell-based assays and in vivo models.[3][4]

This guide provides troubleshooting advice, detailed experimental protocols, and comparative data to help you overcome permeability challenges and advance your research.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low activity in my cell-based assays, despite promising results in cell-free experiments. What could be the issue?

A1: A significant discrepancy between cell-free and cell-based assay results often points to poor bioavailability at the cellular level. The complex, hydrophobic structure of many sesquiterpenoids, including germacren-8-one derivatives, can lead to low aqueous solubility and inefficient transport across the cell membrane. This limits the intracellular concentration of the compound, resulting in diminished biological effect.

Q2: How can I experimentally confirm that poor cell permeability is the limiting factor for my compound?

A2: The Caco-2 cell permeability assay is the industry standard in vitro model for predicting human intestinal absorption and general cell permeability.[5][6][7] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure the rate at which a compound moves from an apical (donor) to a basolateral (receiver) chamber.[7][8] A low apparent permeability coefficient (Papp) value from this assay would strongly suggest that poor permeability is a key issue.

Q3: What are the primary strategies to enhance the cellular uptake of this compound?

A3: Two widely adopted and effective strategies for improving the permeability of poorly soluble drugs are:

  • Nanoparticle Formulation: Encapsulating the compound within biocompatible nanoparticles can improve its solubility, protect it from degradation, and facilitate cellular uptake.[3][4] Nanonization increases the surface area of the drug, which can lead to a higher dissolution rate and improved absorption.[3][4]

  • Liposomal Encapsulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds.[9] For a hydrophobic compound like this compound, it would be entrapped within the lipid bilayer, facilitating its transport across the cell membrane.[9]

Q4: Which formulation strategy—nanoparticles or liposomes—is more suitable for my compound?

A4: The choice depends on several factors, including the specific experimental context, desired release kinetics, and target cell type. Lipid-based carriers like liposomes often show excellent biocompatibility. Polymeric nanoparticles can be engineered for controlled, sustained release. We recommend starting with one of the detailed protocols in the troubleshooting guide below and optimizing based on empirical results.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for evaluating and improving the cell permeability of this compound.

Guide 1: Assessing Permeability with the Caco-2 Monolayer Assay

This protocol allows you to quantify the permeability of your compound.

Workflow for Caco-2 Permeability Assessment

cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer treat Add Compound to Apical Chamber teer->treat incubate Incubate for 2h treat->incubate sample Sample Basolateral Chamber incubate->sample quantify Quantify Compound (e.g., LC-MS/MS) sample->quantify calculate Calculate Papp Value quantify->calculate cluster_prep Preparation cluster_form Formation cluster_size Sizing dissolve Dissolve lipids & compound in organic solvent evaporate Evaporate solvent to create a thin lipid film dissolve->evaporate hydrate Hydrate film with aqueous buffer evaporate->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude through membranes to form LUVs vortex->extrude characterize Characterize size & zeta potential extrude->characterize cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->IKK Inhibits Genes Inflammatory Gene Expression NFkB_nuc->Genes Promotes

References

minimizing off-target effects of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The focus is on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential applications?

This compound is a sesquiterpenoid natural product. Sesquiterpene lactones, the class of compounds to which it belongs, are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. These properties make them of interest for investigation in areas such as oncology and inflammatory diseases.

2. What are the likely off-target effects of this compound?

While specific off-target effects for this particular compound are not extensively documented, its chemical class, sesquiterpene lactones, provides insights into potential off-target liabilities. Many sesquiterpene lactones are known to be reactive molecules, often containing an α,β-unsaturated carbonyl group (an α-methylene-γ-lactone) that can react with nucleophilic groups in proteins, such as cysteine residues. This reactivity can lead to non-specific binding and a range of off-target effects.

Potential off-target pathways that may be modulated by sesquiterpene lactones include:

  • NF-κB Signaling: Several sesquiterpene lactones are known to inhibit the NF-κB pathway, which is a key regulator of inflammatory and immune responses.[1][2][3][4]

  • STAT3 Signaling: Inhibition of the STAT3 signaling pathway has also been observed with some sesquiterpene lactones.[5][6][7][8]

  • General Cytotoxicity: Due to their reactive nature, these compounds can exhibit broad cytotoxicity against various cell lines, which may be independent of their primary target.[9][10][11][12]

3. How can I predict potential off-target effects of this compound computationally?

Several computational, or in silico, methods can be employed to predict potential off-target interactions for small molecules.[13][14] These approaches are valuable for prioritizing experimental validation.

  • Similarity-Based Methods: These methods, such as Similarity Ensemble Approach (SEA), compare the chemical structure of your compound to a database of compounds with known biological activities.[15]

  • Machine Learning Models: Algorithms like artificial neural networks (aNN), support vector machines (SVM), and random forests (RF) can be trained on large datasets of compound-target interactions to predict novel interactions.[15]

  • Docking and Molecular Modeling: If you have a hypothesized off-target protein with a known 3D structure, you can use molecular docking to predict the binding affinity and mode of your compound.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Primary Screens

Possible Cause: The observed cytotoxicity may be a result of non-specific, off-target effects rather than modulation of the intended target. Sesquiterpene lactones can be broadly cytotoxic due to their chemical reactivity.[11][12]

Troubleshooting Steps:

  • Perform a Counter-Screen: Use a cell line that does not express the intended target to determine if the cytotoxicity is target-independent.

  • Run a Cytotoxicity Assay in Parallel: Always run a standard cytotoxicity assay (e.g., MTT, LDH release) alongside your primary functional assay to differentiate between specific activity and general toxicity.

  • Dose-Response Analysis: A steep dose-response curve may indicate non-specific toxicity, whereas a more gradual curve is often associated with target-specific effects.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Natural products like this compound can have issues with solubility and stability in aqueous assay buffers.[16][17][18]

Troubleshooting Steps:

  • Assess Solubility: Visually inspect for precipitation in your assay wells. Use a nephelometer to quantify solubility if available.

  • Optimize Solvent: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) as it can have its own biological effects. Consider alternative solubilizing agents if necessary.

  • Evaluate Compound Stability: The lactone ring in sesquiterpenes can be susceptible to hydrolysis, especially at non-neutral pH.[17][18] Assess the stability of the compound in your assay buffer over the time course of the experiment using techniques like HPLC-MS.

Issue 3: Activity Observed Across Multiple Unrelated Assays

Possible Cause: This could be due to the compound acting as a Pan-Assay Interference Compound (PAIN). PAINs are compounds that show activity in many different assays through non-specific mechanisms, such as aggregation, redox activity, or assay technology interference.

Troubleshooting Steps:

  • Check PAINS Databases: Compare the structure of this compound against known PAINS databases.

  • Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to disrupt compound aggregates.[16]

  • Perform Orthogonal Assays: Confirm your findings using a different assay format that relies on an alternative detection method (e.g., if the primary assay is fluorescence-based, use a luminescence-based or label-free method for confirmation).[16]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibitor Profiling

This protocol provides a general method for screening this compound against a panel of kinases to identify potential off-target interactions. A common method is a radiometric assay that measures the incorporation of ³³P from ATP onto a substrate.[19]

Materials:

  • Purified recombinant kinases (a broad panel is recommended)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the appropriate kinase to each well.

  • Add the serially diluted compound or DMSO (vehicle control).

  • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase.

  • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count using a scintillation counter.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (µM) of this compound
Kinase A>100
Kinase B15.2
Kinase C>100
Kinase D8.7
......

Note: The above data is hypothetical and for illustrative purposes only.

Protocol 2: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine if this compound binds to a specific receptor of interest.[20][21][22][23][24]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the receptor of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Binding buffer (specific to the receptor)

  • Wash buffer

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the binding buffer, the radiolabeled ligand (at a concentration close to its Kd), and the serially diluted compound or vehicle control.

  • Add the cell membrane or purified receptor preparation to initiate the binding reaction.

  • Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at the appropriate temperature.

  • Transfer the reaction mixture to a 96-well filter plate and apply vacuum to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the Ki value.

Data Presentation:

Receptor TargetKi (µM) of this compound
Receptor X25.1
Receptor Y>100
Receptor Z>100

Note: The above data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_computational In Silico Analysis cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation comp_pred Computational Off-Target Prediction (e.g., SEA, ML) primary_screen Primary Bioassay comp_pred->primary_screen Hypothesis Generation cytotoxicity Cytotoxicity Assay primary_screen->cytotoxicity Run in parallel kinase_panel Broad Kinase Panel primary_screen->kinase_panel Identify Off-Targets receptor_panel Receptor Binding Panel primary_screen->receptor_panel Identify Off-Targets target_engagement Target Engagement Assay (e.g., CETSA) kinase_panel->target_engagement receptor_panel->target_engagement pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) target_engagement->pathway_analysis Confirm Mechanism

Caption: Workflow for identifying and validating off-target effects.

nfkb_pathway cluster_nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation gene_transtranscription gene_transtranscription gene_transcription Gene Transcription (Inflammation, Survival) compound Sesquiterpene Lactones (e.g., 1,10:4,5-Diepoxy-... -germacren-8-one) compound->ikk Inhibition stat3_pathway cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) compound Sesquiterpene Lactones (e.g., 1,10:4,5-Diepoxy-... -germacren-8-one) compound->stat3 Inhibition of Phosphorylation

References

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10:4,5-Diepoxy-7(11)-germacren-8-one bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Handling and Solubility

Question: I am having trouble dissolving this compound. What solvents are recommended, and what precautions should I take?

Answer: this compound is a sesquiterpenoid and, like many natural products, may have limited aqueous solubility. For bioassays, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in the culture medium.

  • Recommended Solvents: Start with high-purity dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[1]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is completely dissolved by gentle vortexing or sonication.

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Working Dilutions:

    • When preparing working dilutions in your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced toxicity to the cells.[2]

    • Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[2]

  • Troubleshooting Precipitation:

    • If you observe precipitation upon dilution, try lowering the final concentration of the compound.

    • Consider using a different, less polar solvent for the initial stock solution, if compatible with your assay.

    • Prepare fresh dilutions for each experiment.

2. Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)

Question: I am observing high variability between my replicate wells in an MTT assay. What are the potential causes and solutions?

Answer: High variability in cell-based assays is a common issue that can obscure the true biological effect of your test compound. Several factors can contribute to this problem.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.

    • Solution: Use calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles). Ensure thorough mixing of reagents within the wells by gently tapping the plate.[3]

  • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. A cell count and viability check (e.g., with trypan blue) before seeding is recommended.[3]

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.

    • Solution: To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[3][4]

  • Incubation Conditions: Inconsistent temperature and CO₂ levels across the incubator can affect cell health and metabolism differently across the plate.

    • Solution: Ensure your incubator is properly calibrated and that there is good air circulation. Avoid stacking plates.[2]

  • Compound Stability: The compound may be unstable in the culture medium over the incubation period.

    • Solution: Minimize the exposure of the compound to light and consider the duration of the assay.

3. Unexpected Results in Anti-inflammatory Assays

Question: I am not observing any anti-inflammatory activity with this compound in my LPS-stimulated macrophage assay. What could be the reason?

Answer: A lack of activity could be due to several factors, from the compound itself to the experimental design.

  • Inappropriate Concentration Range: The tested concentrations may be too low to elicit a response.

    • Solution: Perform a wider dose-response study. For initial screening, a range from 0.1 µM to 100 µM is often used.

  • Cytotoxicity: At higher concentrations, the compound might be cytotoxic to the cells, which could be misinterpreted as an anti-inflammatory effect (i.e., fewer cells producing inflammatory mediators).

    • Solution: Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH release) with the same cell type and incubation time to ensure that the observed effects are not due to cell death.[5][6]

  • Assay-Specific Issues:

    • Nitric Oxide (Griess Assay): Ensure the Griess reagents are fresh and that the incubation time is sufficient for nitrite (B80452) accumulation.

    • Cytokine ELISAs (e.g., TNF-α, IL-6): Check the expiration dates and proper storage of the ELISA kit components. Ensure that the standard curve is reliable.

  • Cellular Model: The chosen cell line may not be the most appropriate model for the specific anti-inflammatory mechanism of your compound.

    • Solution: Consider using different cell types (e.g., primary cells vs. immortalized cell lines) or different inflammatory stimuli.

Data Presentation

Table 1: Summary of Hypothetical Bioassay Data for this compound

BioassayCell Line/ModelEndpoint MeasuredResult (e.g., IC₅₀, EC₅₀) [µM]Notes
CytotoxicityA549 (Human Lung)Cell Viability (MTT)User-defined72-hour incubation
CytotoxicityRAW 264.7 (Murine)Cell Viability (MTT)User-defined24-hour incubation
Anti-inflammatoryRAW 264.7 + LPSNitric Oxide (NO)User-definedMeasured by Griess Assay
Anti-inflammatoryRAW 264.7 + LPSTNF-α ProductionUser-definedMeasured by ELISA
Anti-inflammatoryRAW 264.7 + LPSIL-6 ProductionUser-definedMeasured by ELISA

Users should populate this table with their experimental data.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5]

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control and untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Assay (Nitric Oxide Measurement in LPS-Stimulated Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1-2 hours with 100 µL of medium containing various concentrations of this compound.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only, cells + LPS (positive control), and cells + LPS + vehicle.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate (24-72h) D->E F Add Assay Reagent (e.g., MTT) E->F G Incubate F->G H Add Solubilizer (if needed) G->H I Read Plate H->I J Calculate % Viability / Inhibition I->J K Determine IC50 / EC50 J->K

Caption: General workflow for in vitro bioassays.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Inhibits IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, iNOS, IL-6) Nucleus->Gene_Expression Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->IKK Potential Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Technical Support Center: Isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with the purification of this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its sources?

This compound is a sesquiterpenoid natural product.[1] It has been isolated from various medicinal plants, most notably from the herbs of Isodon adenantha and Artemisia pallens.[1]

Q2: What are the primary challenges in the isolation of this compound?

The main difficulties in isolating this compound include:

  • Co-eluting Isomers: The crude plant extract often contains a complex mixture of structurally similar sesquiterpenoids, including potential stereoisomers and positional isomers of the target compound, which can be challenging to separate chromatographically.

  • Chemical Instability: The presence of two epoxide rings makes the molecule susceptible to rearrangement or degradation under acidic conditions.

  • Low Abundance: The concentration of the target compound in the plant material can be low, requiring efficient extraction and purification methods to obtain a satisfactory yield.

Q3: How can I confirm the identity and purity of the isolated this compound?

A combination of spectroscopic techniques is recommended for structural confirmation and purity assessment:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₅H₂₂O₃).

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak on a calibrated HPLC system is a good indicator of purity.

Troubleshooting Guides

Low Yield of Target Compound
Symptom Possible Cause Suggested Solution
Low yield after extractionInefficient extraction from plant material.Ensure the plant material is finely ground to increase surface area. Optimize the solvent system; a mid-polarity solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is often effective for sesquiterpenoids. Consider using extraction enhancement techniques like sonication or Soxhlet extraction.
Significant loss during purificationDegradation of the compound during chromatographic steps.Avoid using acidic solvents or stationary phases. Use a neutral or slightly basic mobile phase for chromatography. Minimize the time the compound spends on silica (B1680970) gel to reduce the risk of acid-catalyzed rearrangement.
Adsorption onto glassware.Silanize glassware to minimize adsorption of the compound.
Chromatography Issues
Symptom Possible Cause Suggested Solution
Poor separation of the target compound from impurities Co-elution with structurally similar isomers or other sesquiterpenoids.Optimize the mobile phase composition. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate or acetone) on a silica gel column is a good starting point. Consider using a different stationary phase, such as a silver nitrate-impregnated silica gel, which can improve the separation of compounds with differing degrees of unsaturation.
Peak tailing in HPLC Interaction of the compound with active sites on the stationary phase.Add a small amount of a modifier, such as triethylamine, to the mobile phase to block active silanol (B1196071) groups on the silica-based column.
Irreproducible retention times Changes in mobile phase composition or column equilibration.Ensure the mobile phase is thoroughly mixed and degassed. Allow the column to equilibrate fully with the mobile phase before each injection.

Experimental Protocols

Note: The following is a representative protocol for the isolation of germacrane-type sesquiterpenoids and may require optimization for your specific experimental conditions.

Extraction
  • Air-dry and pulverize the aerial parts of Isodon adenantha.

  • Extract the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (3 x 5 L) at room temperature for 24 hours for each extraction.

  • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

Fractionation
  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • Concentrate the ethyl acetate fraction, which is expected to contain the target compound.

Chromatographic Purification
  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute with a gradient of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100).

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

  • Further purify the combined fractions using preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Powdered Plant Material extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition et_acetate Ethyl Acetate Fraction partition->et_acetate column_chrom Silica Gel Column Chromatography et_acetate->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue check_extraction Check Extraction Efficiency low_yield->check_extraction check_degradation Check for Degradation low_yield->check_degradation optimize_chrom Optimize Chromatography purity_issue->optimize_chrom change_stationary_phase Change Stationary Phase optimize_chrom->change_stationary_phase

Caption: Logical flowchart for troubleshooting common isolation problems.

This technical support center provides a foundational guide to the isolation of this compound. For further assistance, please consult the relevant scientific literature and consider collaborating with experienced natural product chemists.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a natural product isolated from plant species such as Isodon adenantha and Curcuma aeruginosa. The following sections present available data on its bioactivity in comparison to other relevant compounds, detailed experimental protocols for key bioassays, and visual representations of experimental workflows.

Comparative Bioactivity Data

While specific quantitative bioactivity data for this compound is limited in publicly available literature, this section summarizes the existing information and provides a comparative context with structurally related compounds.

Antimicrobial Activity

A study investigating the antibacterial properties of sesquiterpenes from Curcuma aeruginosa found that a mixture containing 1(10),4(5)-diepoxygermacrone (an alternative name for this compound) was inactive against several bacterial strains.[1] In contrast, other epoxygermacrone derivatives have demonstrated antibacterial effects. The following table compares the antimicrobial activity of related epoxygermacrones.

Table 1: Comparative Antimicrobial Activity of Epoxygermacrone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
1,10-EpoxygermacroneBacillus subtilis4.3 nmol/mL[2]
4,5-EpoxygermacroneBacillus subtilis43 nmol/mL[2]
1,10-EpoxygermacronePseudomonas aeruginosa0.043 µmol/mL[2]
4,5-EpoxygermacronePseudomonas aeruginosa0.855 µmol/mL[2]
Mixture containing this compoundSalmonella typhiInactive[1]
Mixture containing this compoundEscherichia coliInactive[1]
Mixture containing this compoundBacillus cereusInactive[1]
Mixture containing this compoundStaphylococcus aureusInactive[1]
Cytotoxic Activity

Table 2: Cytotoxic Activity of Selected Compounds from Isodon Species

CompoundCell LineIC50 (µM)Reference
IsodonspiroketoneA54923.84 ± 2.73[3]
IsodonspiroketoneHepG227.77 ± 3.01[3]
IsodonspiroketoneMDA-MB-23117.26 ± 1.61[3]

Experimental Protocols and Workflows

This section details the methodologies for key bioassays relevant to the evaluation of sesquiterpenoid bioactivity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (Logarithmic growth phase) inoculation Inoculation of 96-well plate (Compound dilutions + bacterial suspension) bacterial_culture->inoculation compound_prep Compound Preparation (Serial dilutions) compound_prep->inoculation media_prep Broth Media (e.g., Mueller-Hinton) media_prep->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation visual_inspection Visual Inspection (Turbidity assessment) incubation->visual_inspection mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Preparation of Compound Dilutions: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation1 Incubation (24h for cell attachment) cell_seeding->incubation1 compound_addition Addition of Test Compound (Various concentrations) incubation1->compound_addition incubation2 Incubation (e.g., 24, 48, or 72h) compound_addition->incubation2 mtt_addition Addition of MTT Reagent incubation2->mtt_addition incubation3 Incubation (Formation of formazan (B1609692) crystals) mtt_addition->incubation3 solubilization Solubilization of Formazan (e.g., with DMSO) incubation3->solubilization absorbance_reading Absorbance Reading (e.g., at 570 nm) solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Signaling Pathway: LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Test_Compound Test Compound (e.g., 1,10:4,5-Diepoxy- 7(11)-germacren-8-one) Test_Compound->NFkB Inhibition

Caption: Simplified pathway of LPS-induced nitric oxide production.

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured and seeded in a 96-well plate.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS.

  • Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Conclusion

The available data on the bioactivity of this compound is currently limited, particularly concerning its cytotoxic and anti-inflammatory properties. While a mixture containing this compound showed no antibacterial activity, related epoxygermacrones have demonstrated such effects, suggesting that the specific stereochemistry and positioning of the epoxy groups are crucial for activity. Further investigation into the purified compound is necessary to fully elucidate its pharmacological potential. The provided protocols and workflows offer a standardized framework for conducting such future studies, enabling robust and comparable data generation. Researchers are encouraged to perform these assays to contribute to a more comprehensive understanding of this natural product's bioactivity profile.

References

A Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Other Germacrane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the germacrane (B1241064) sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one against other notable compounds within the same class. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in research and drug development.

Germacrane sesquiterpenoids, a diverse group of natural products, are widely recognized for their significant therapeutic potential, exhibiting a range of biological activities including antibacterial, anti-inflammatory, and cytotoxic effects.[1] This guide focuses on a comparative evaluation of this compound, a sesquiterpenoid isolated from plants such as Isodon adenantha and Curcuma aeruginosa, against other well-studied germacranes.[2][3]

Antibacterial Activity: A Comparative Overview

A study by Diastuti et al. (2014) provides a direct comparison of the antibacterial activity of 1(10),4(5)-diepoxygermacrone (a synonym for this compound) with germacrone (B1671451) and dehydrocurdione (B1237751), all isolated from Curcuma heyneana. The study determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of eight bacteria.

The results indicate that this compound exhibits weak antibacterial activity compared to germacrone and dehydrocurdione.[4] Germacrone showed the highest potency, particularly against Pseudomonas aeruginosa, while dehydrocurdione was most effective against Bacillus subtilis.[4]

Table 1: Comparative Antibacterial Activity (MIC/MBC in µg/mL) of Germacrane Sesquiterpenoids [4]

BacteriaThis compound (MIC/MBC)Germacrone (MIC/MBC)Dehydrocurdione (MIC/MBC)Chloramphenicol (MIC/MBC)
Bacillus subtilis125 / 250125 / 12531.2 / 31.21.9 / 1.9
Staphylococcus aureus>250 / >250250 / 250125 / 1253.9 / 3.9
Escherichia coli125 / 12562.5 / 62.562.5 / 62.51.9 / 1.9
Pseudomonas aeruginosa>250 / >25015.6 / 31.2125 / 1253.9 / 3.9
Salmonella typhi125 / 12562.5 / 62.5250 / 2503.9 / 3.9
Shigella dysenteriae125 / 125125 / 125125 / 1251.9 / 1.9
Vibrio cholerae>250 / >250125 / 125>250 / >2501.9 / 1.9
Enterobacter aerogenes125 / 125125 / 125125 / 1253.9 / 3.9

Cytotoxic and Anti-inflammatory Activities: An Overview

While direct comparative studies on the cytotoxic and anti-inflammatory activities of this compound are limited, the broader class of germacrane sesquiterpenoids has been extensively studied.

Numerous germacrane sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds isolated from Siegesbeckia orientalis showed IC50 values ranging from 6.02 to 10.77 μM against human A549 and MDA-MB-231 cancer cells. Similarly, germacrane-type sesquiterpene lactones from Dimerostemma aspilioides exhibited potent cytotoxic activity against leukemia cell lines, with IC50 values between 0.40 and 7.7 μM.[5]

In the context of anti-inflammatory activity, germacrane sesquiterpenoids often exert their effects by modulating key signaling pathways, such as NF-κB and MAPK.[6] For example, certain germacrane-type sesquiterpene lactones from Vernonia sylvatica demonstrated inhibitory effects on the NF-κB and ISG signaling pathways with IC50 values ranging from 4.12 to 10.57 μmol·L-1. Another study on sesquiterpenes from Rhododendron nivale showed anti-inflammatory activity by inhibiting nitric oxide (NO) production, with IC50 values of 27.55 μM and 53.26 μM for two new germacrane sesquiterpenes.

The structural diversity within the germacrane class plays a crucial role in their biological activity. The presence and position of functional groups such as epoxides, hydroxyl groups, and lactone rings significantly influence their potency and selectivity.

Experimental Protocols

Antibacterial Activity Assay (Microdilution Method)[4]

The antibacterial activity of the sesquiterpenoids was determined using the microdilution method in 96-well microplates.

  • Preparation of Bacterial Suspension: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) and the turbidity was adjusted to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was then diluted to a final concentration of 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The isolated compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB to achieve a range of concentrations.

  • Incubation: An equal volume of the bacterial suspension was added to each well containing the test compound. The microplates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth was sub-cultured on Mueller-Hinton Agar (MHA) plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial count.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_suspension Bacterial Suspension (10^5 CFU/mL) incubation Incubation (37°C, 18-24h) bacterial_suspension->incubation compound_dilution Serial Dilution of Test Compounds compound_dilution->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination mbc_determination MBC Determination (Sub-culturing) mic_determination->mbc_determination

Antibacterial Activity Assay Workflow.

Signaling Pathway

Germacrane sesquiterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n NF-κB translocates to nucleus DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces transcription of Germacranes Germacrane Sesquiterpenoids Germacranes->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

References

Comparative Analysis of Diepoxy Germacrenone Isomers: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Germacrenes are a class of sesquiterpenes characterized by a 10-membered carbon ring, and they serve as precursors to a vast array of other sesquiterpenoids. The diepoxy derivatives of germacrenone are of significant interest to researchers due to the potential for diverse biological activities conferred by the epoxide functional groups and the inherent stereochemical complexity of the germacrane (B1241064) skeleton. The spatial arrangement of these epoxide rings and other substituents can dramatically influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity.

The Critical Role of Stereochemistry in Biological Activity

The biological activity of chiral molecules, such as diepoxy germacrenone isomers, is often highly dependent on their stereochemistry. Different isomers can exhibit varied activities, from potent therapeutic effects to inactivity or even toxicity. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. For instance, only specific isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is crucial for their biological function.[1][2]

Data Presentation

Due to the absence of direct comparative studies on diepoxy germacrenone isomers, a quantitative comparison table cannot be constructed. However, the following table illustrates the type of data that would be presented in such a study, using hypothetical isomers (Isomer A, Isomer B, Isomer C) to demonstrate the format. This table would typically be populated with experimental data from studies comparing the isomers' cytotoxic and anti-inflammatory activities.

Parameter Isomer A Isomer B Isomer C Reference Compound
Physicochemical Properties
Molecular FormulaC₁₅H₂₀O₃C₁₅H₂₀O₃C₁₅H₂₀O₃-
Molecular Weight248.32248.32248.32-
Melting Point (°C)DataDataData-
Optical Rotation [α]DDataDataData-
Cytotoxic Activity (IC₅₀, µM)
MCF-7 (Breast Cancer)DataDataDataDoxorubicin
A549 (Lung Cancer)DataDataDataCisplatin
HepG2 (Liver Cancer)DataDataDataSorafenib
Anti-inflammatory Activity
NO Production Inhibition (IC₅₀, µM)DataDataDataL-NAME
PGE₂ Production Inhibition (IC₅₀, µM)DataDataDataIndomethacin

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative analysis of diepoxy germacrenone isomers. These protocols are based on standard practices for the evaluation of cytotoxic and anti-inflammatory activities of natural products.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Seed cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the diepoxy germacrenone isomers in dimethyl sulfoxide (B87167) (DMSO).

    • Treat the cells with various concentrations of the isomers (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the diepoxy germacrenone isomers for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a reference inhibitor (e.g., L-NAME).

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Calculate the IC₅₀ value for NO inhibition.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway for inflammation, which could be modulated by diepoxy germacrenone isomers.

Inflammation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene induces COX2_gene COX-2 Gene NFkB->COX2_gene induces iNOS iNOS iNOS_gene->iNOS expresses COX2 COX-2 COX2_gene->COX2 expresses NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: Generalized LPS-induced inflammatory signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a comparative analysis of diepoxy germacrenone isomers.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_bioassays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of Isomers Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Griess) Characterization->Anti_inflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anti_inflammatory->Mechanism IC50 IC₅₀ Determination Mechanism->IC50 Comparison Comparative Analysis IC50->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Workflow for comparative analysis of isomers.

References

Unveiling the Structure-Activity Relationship of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of the germacrane (B1241064) sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. While specific experimental data on the cytotoxic activity of this particular compound is limited in publicly available literature, this document extrapolates its potential bioactivity by comparing it with structurally similar germacrane sesquiterpenes with established cytotoxic profiles. The information herein is intended to guide future research and drug discovery efforts targeting this class of compounds.

Introduction to this compound

This compound is a natural product belonging to the germacrane class of sesquiterpenoids. It has been identified as a constituent of plants such as Isodon adenantha and Curcuma aeruginosa. Germacrane sesquiterpenes are a well-studied class of natural products known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The presence of reactive functional groups, such as epoxide rings, often contributes significantly to their bioactivity.

While specific cytotoxic data for this compound is not extensively documented, extracts of Curcuma aeruginosa containing this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and Vero cells. Furthermore, in silico toxicity predictions have suggested that this compound may have carcinogenic properties.

Comparative Analysis of Cytotoxic Activity

To elucidate the potential structure-activity relationship of this compound, this section presents a comparative table of cytotoxic activities (IC₅₀ values) of structurally related germacrane sesquiterpenes against various cancer cell lines. The key structural features to consider for comparison include the presence and position of epoxide rings, lactone moieties, and other functional groups.

CompoundStructureCancer Cell LineIC₅₀ (µM)Key Structural Features for Comparison
This compound (Hypothetical Activity) Structure of this compoundVariousData not availableTwo epoxide rings, ketone group
TomentosinStructure of TomentosinK562, CCRF-CEM0.40 - 5.1α-methylene-γ-lactone
InuviscolideStructure of InuviscolideSK-28, 624 mel, 1363 melDose-dependent inhibitionα-methylene-γ-lactone
Mikania micrantha derivative (Compound 4)Chemical structure not readily availableA549, HepG2, MCF-7, HeLa8.97 - 27.39Germacrane dilactone with adenine (B156593) moiety
Mikania micrantha derivative (Compound 9)Chemical structure not readily availableA549, HepG2, MCF-7, HeLa8.97 - 27.39Germacrane dilactone
Sigesbeckia orientalis derivative (Compound 13)Chemical structure not readily availableA549, MDA-MB-2316.02 - 10.778-methacryloxy group
Sigesbeckia orientalis derivative (Compound 21)Chemical structure not readily availableA549, MDA-MB-2316.02 - 10.778-methacryloxy group
Sigesbeckia orientalis derivative (Compound 23)Chemical structure not readily availableA549, MDA-MB-2316.02 - 10.778-methacryloxy group

Analysis of Structure-Activity Relationships:

Based on the comparative data, several structural features appear to be crucial for the cytotoxic activity of germacrane sesquiterpenes:

  • α-Methylene-γ-lactone Moiety: The presence of an α,β-unsaturated γ-lactone is a common feature in many cytotoxic sesquiterpene lactones. This group can act as a Michael acceptor, reacting with nucleophiles such as sulfhydryl groups in proteins, thereby disrupting cellular processes.

  • Epoxide Rings: The two epoxide rings in this compound are potential sites for nucleophilic attack, which could lead to covalent modification of cellular macromolecules and contribute to cytotoxicity. The position and stereochemistry of these epoxides are likely to influence their reactivity and biological activity.

  • Other Functional Groups: The presence of ester groups, such as the 8-methacryloxy group in the compounds from Sigesbeckia orientalis, can enhance cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the cytotoxic activity of natural products.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for cytotoxic germacrane sesquiterpenes and a typical experimental workflow.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment Cell_Culture Cancer Cell Culture (e.g., A549, HeLa) Compound_Treatment Treatment with This compound & Analogues Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis & SAR Determination MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing the cytotoxicity and structure-activity relationship of germacrane sesquiterpenes.

G cluster_1 Proposed Apoptotic Pathway Induced by Germacrane Sesquiterpenes Germacrane Germacrane Sesquiterpene (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Germacrane->ROS NFkB_Inhibition Inhibition of NF-κB Pathway Germacrane->NFkB_Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_Apoptotic ↓ Anti-apoptotic Proteins (e.g., Bcl-2) NFkB_Inhibition->Anti_Apoptotic Anti_Apoptotic->Mitochondria

Caption: A potential signaling pathway for apoptosis induction by germacrane sesquiterpenes.

Conclusion

While direct experimental evidence for the cytotoxic activity of this compound is currently lacking, a comparative analysis with structurally related germacrane sesquiterpenes provides valuable insights into its potential structure-activity relationship. The presence of two epoxide rings suggests a high potential for biological activity, likely through covalent modification of cellular targets. Further investigation, including the synthesis of this compound and its analogues and their subsequent evaluation in robust cytotoxic and mechanistic assays, is warranted to fully elucidate its therapeutic potential. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for such future studies.

A Comparative Analysis of Synthetic vs. Natural 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid of significant interest due to its potential biological activities. This guide provides a comparative overview of the synthetic and natural forms of this compound. While a direct head-to-head experimental comparison is not extensively documented in publicly available literature, this document compiles the available data on the synthesis of related compounds and the characterization of the natural product to offer a valuable resource for researchers.

Physicochemical Properties

A comprehensive comparison of the physicochemical properties of synthetic and natural this compound is currently limited by the lack of published data for the synthetic variant. The properties of the natural compound, isolated from various plant sources, are summarized below. It is anticipated that a successful total synthesis would yield a product with identical properties to the natural counterpart.

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₁₅H₂₂O₃C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol 250.34 g/mol
CAS Number 32179-18-332179-18-3
Appearance Data not availableData not available
Spectroscopic Data (¹H NMR, ¹³C NMR, MS) Data not fully available in searched literatureData not available

Synthesis and Isolation

Natural Source and Isolation:

Natural this compound is a sesquiterpenoid that can be isolated from the herbs of Isodon adenantha and Artemisia pallens[1]. It has also been identified in the rhizome ethanol (B145695) extracts of Curcuma aeruginosa.

A general workflow for the isolation of sesquiterpenoids from plant material is depicted below.

Isolation Workflow plant Plant Material (e.g., Isodon adenantha) extraction Solvent Extraction (e.g., Ethanol) plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification isolated_compound Isolated this compound purification->isolated_compound Synthetic Pathway start Germacrone epoxidation1 First Epoxidation start->epoxidation1 monoepoxide Monoepoxygermacrone epoxidation1->monoepoxide epoxidation2 Second Epoxidation monoepoxide->epoxidation2 product This compound epoxidation2->product

References

A Comparative Guide to the Cross-Validation of Analytical Assays for 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from various plants, including those of the Isodon and Curcuma genera.[1][2][3] As with many natural products, its potential pharmacological activities necessitate robust and reliable analytical methods for quantification in various matrices. The cross-validation of analytical methods is a critical process in drug development and scientific research to ensure that results are consistent and reproducible across different laboratories, instruments, or analytical techniques.[4] This ensures data integrity, supports regulatory compliance, and facilitates the seamless transfer of methods between research sites.[4][5]

This guide provides a comparative framework for the cross-validation of two common analytical methods for the quantification of sesquiterpenoids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data presented is illustrative, based on typical performance characteristics for these methods, to guide researchers in establishing their own validation protocols.

Overview of Analytical Methodologies

For the analysis of sesquiterpenoids like this compound, which are often non-volatile and may be thermolabile, HPLC is a preferred technique.[6][7]

  • High-Performance Liquid Chromatography (HPLC-UV): This is a widely used, robust, and cost-effective technique for separating and quantifying compounds.[8] Detection is based on the analyte's ability to absorb ultraviolet light at a specific wavelength. It is highly suitable for purity assessments and quantification in high-concentration samples, such as bulk materials or concentrated extracts.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV. By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, it can accurately quantify analytes even at very low concentrations and in complex matrices like plasma or tissue homogenates.

Experimental Protocols

The following protocols detail a hypothetical cross-validation study comparing a validated HPLC-UV method with a newly developed LC-MS/MS method for the quantification of this compound.

Objective: To demonstrate the equivalency and reliability of results obtained from two distinct analytical methods for the same set of samples.

1. Preparation of Samples

  • Stock Solution: Prepare a primary stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL for HPLC-UV and 1 ng/mL to 2000 ng/mL for LC-MS/MS.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low, Medium, and High (e.g., 3 µg/mL, 75 µg/mL, and 150 µg/mL for HPLC-UV; 3 ng/mL, 750 ng/mL, and 1500 ng/mL for LC-MS/MS). These should be prepared from a separate weighing of the reference standard.[9]

2. HPLC-UV Method Protocol

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

3. LC-MS/MS Method Protocol

  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Injection Volume: 5 µL.

Data Presentation and Comparison

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Comparison of Chromatographic Conditions

Parameter HPLC-UV Method LC-MS/MS Method
Column C18 (4.6 x 250 mm, 5 µm) C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water (60:40) A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile
Elution Type Isocratic Gradient
Flow Rate 1.0 mL/min 0.3 mL/min

| Detector | UV/Vis Diode Array | Triple Quadrupole MS |

Table 2: Method Performance Characteristics

Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria
Linearity (R²) > 0.998 > 0.999 R² ≥ 0.99
Range 1 - 200 µg/mL 1 - 2000 ng/mL 80-120% of nominal concentration
Limit of Quantification (LOQ) 1 µg/mL 1 ng/mL Signal-to-Noise Ratio ≥ 10

| Specificity | No interference at analyte retention time | No interfering peaks in MRM transition | Method-specific |

Table 3: Illustrative Accuracy and Precision Data for QC Samples

QC Level HPLC-UV (% Recovery ± RSD) LC-MS/MS (% Recovery ± RSD) Acceptance Criteria
Low QC 98.5% ± 4.2% 102.1% ± 3.5% 85-115% Recovery; RSD ≤ 15%[9]
Medium QC 101.2% ± 2.8% 99.5% ± 2.1% 85-115% Recovery; RSD ≤ 15%[9]

| High QC | 99.8% ± 1.9% | 100.7% ± 1.5% | 85-115% Recovery; RSD ≤ 15%[9] |

Table 4: Cross-Validation of Incurred Sample Results

Sample ID HPLC-UV Result (µg/mL) LC-MS/MS Result (µg/mL) % Difference
Sample 01 5.6 5.8 3.5%
Sample 02 23.1 22.5 -2.6%
Sample 03 88.4 90.1 1.9%
Sample 04 145.2 142.8 -1.7%

Acceptance criterion: The percentage difference between the results from the two methods should be within ±20% for at least 67% of the samples.

Visualizing the Cross-Validation Workflow

A clear workflow is essential for planning and executing a cross-validation study.

G cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_lcms Method 2: LC-MS/MS Analysis cluster_comp Data Comparison & Evaluation prep Prepare Identical Sets of QC & Incurred Samples hplc_run Analyze Sample Set 1 with HPLC-UV Method prep->hplc_run lcms_run Analyze Sample Set 2 with LC-MS/MS Method prep->lcms_run hplc_data Quantify Concentration (HPLC-UV Results) hplc_run->hplc_data compare Statistical Comparison of Results (% Difference) hplc_data->compare lcms_data Quantify Concentration (LC-MS/MS Results) lcms_run->lcms_data lcms_data->compare accept Acceptance Criteria Met? (e.g., ±20% Difference) compare->accept pass Methods are Cross-Validated accept->pass Yes fail Investigate Discrepancy & Re-evaluate accept->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

This guide outlines the essential components for a cross-validation study of analytical methods for this compound. Based on the illustrative data, both the HPLC-UV and LC-MS/MS methods demonstrate acceptable linearity, accuracy, and precision within their respective validated ranges. The successful comparison of incurred sample results indicates that the methods can be used interchangeably under defined conditions.

For researchers, the choice of method depends on the application. The HPLC-UV method is a reliable and economical choice for routine quality control of high-concentration samples. The LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical studies, such as pharmacokinetics, where analyte concentrations are expected to be significantly lower and the sample matrix is more complex. Performing a thorough cross-validation is paramount to ensure data consistency and reliability throughout the drug discovery and development lifecycle.

References

A Comparative Analysis of the Biological Activities of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two sesquiterpenoids: 1,10:4,5-Diepoxy-7(11)-germacren-8-one and its structural precursor, germacrone (B1671451). While germacrone has been extensively studied for its diverse pharmacological effects, data on the biological profile of its diepoxy derivative is limited. This document summarizes the available experimental data to offer a comparative perspective for researchers in natural product chemistry and drug discovery.

Summary of Biological Activities

Germacrone exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In contrast, the known biological activity of this compound is currently limited to its antibacterial effects, which have been reported as weak.

Data Presentation

Cytotoxic Activity

Germacrone has demonstrated cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
Bel-7402Hepatocellular Carcinoma173.54[1]
HepG2Hepatocellular Carcinoma169.52[1]
A549Lung Carcinoma179.97[1]
HeLaCervical Cancer160.69[1]
MCF-7Breast CancerNot specified[2]
MDA-MB-231Breast CancerNot specified[2]

This compound: There is currently no publicly available quantitative data (e.g., IC50 values) on the cytotoxic activity of the isolated this compound. It has been identified as a constituent of plant extracts that have shown toxicity, but its individual contribution to this activity has not been elucidated.

Anti-inflammatory Activity

Germacrone has been shown to possess anti-inflammatory properties. In a preclinical model of collagen-induced arthritis in mice, oral administration of germacrone significantly reduced arthritis scores and inflammation.[3] This effect is believed to be mediated through the regulation of the Th1/Th2 balance and the inactivation of the NF-κB pathway.[3]

This compound: There is no available experimental data on the anti-inflammatory activity of this compound.

Antimicrobial Activity

Germacrone has shown antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are presented below.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosa15.631.2[4][5]

This compound: In a study comparing germacrane-type sesquiterpenes, 1(10),4(5)-diepoxygermacrone was reported to exhibit weak antibacterial activity.[4][5] Specific MIC or MBC values for this compound were not provided in the available literature.

Experimental Protocols

Cytotoxicity Assay (MTT Assay) for Germacrone

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.

1. Cell Seeding:

  • Human cancer cell lines (e.g., Bel-7402, HepG2, A549, HeLa) are seeded in 96-well plates at a density of 5 × 10³ cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.[6]

2. Compound Treatment:

  • Cells are treated with various concentrations of germacrone (e.g., 12.5, 25, 50, 100, 200, 400, 800 µmol/L) for a specified period, typically 24 or 48 hours.[1]

3. MTT Addition and Incubation:

  • After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.[6]

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6][7]

4. Solubilization of Formazan:

  • The culture medium is removed, and 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[7]

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[7]

6. IC50 Calculation:

  • The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.[6]

Antibacterial Assay (Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

1. Inoculum Preparation:

  • Bacterial strains are cultured on an appropriate agar (B569324) medium for 12 to 24 hours at 37°C.

  • A suspension of the microorganism is prepared in a saline solution and adjusted to a concentration of 1 x 10⁸ CFU/mL, which is equivalent to a 0.5 McFarland standard.[8]

2. Serial Dilution of the Compound:

  • The test compound is serially diluted in a liquid growth medium in a 96-well microplate.

3. Inoculation:

  • Each well is inoculated with the standardized bacterial suspension.

4. Incubation:

  • The microplate is incubated under appropriate conditions for the specific bacterial strain.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Signaling Pathways

Germacrone in Cancer

Germacrone has been shown to induce cell cycle arrest and apoptosis in various cancer cells.[2][9][10] One of the proposed mechanisms involves the mitochondria-mediated caspase pathway.[2][10] Additionally, derivatives of germacrone have been shown to inhibit c-Met kinase, a key enzyme in cancer progression.[6]

Germacrone_Anticancer_Pathway Germacrone Germacrone Mitochondria Mitochondria Germacrone->Mitochondria induces cytochrome c release Cell_Cycle_Arrest Cell Cycle Arrest Germacrone->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Germacrone_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Germacrone Germacrone Germacrone->NF_kB_Activation inhibits

References

A Comparative Guide to Purity Assessment of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Alternative Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from Isodon adenantha.[1] The purity of natural product samples is critical for accurate biological and pharmacological studies. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. To provide a practical context, we compare the analysis of this compound with two commercially available and structurally related sesquiterpene lactones: Parthenolide (B1678480) and Costunolide.

Alternative Compounds for Comparison

For a robust comparison of analytical techniques, two well-characterized sesquiterpene lactones are used as alternatives:

  • Parthenolide: A germacranolide found in feverfew (Tanacetum parthenium), known for its anti-inflammatory properties. Analytical standards are commercially available with purities of ≥99%.[2]

  • Costunolide: A germacranolide with a range of reported biological activities, including anti-inflammatory and anti-cancer effects. It is available as an analytical standard with a purity of ≥97% (HPLC).[3]

These compounds are suitable for comparison due to their structural similarity to the germacrane (B1241064) skeleton of this compound and their commercial availability as high-purity standards.

Potential Impurities

During the isolation of sesquiterpenoids like this compound from natural sources such as Isodon adenantha, co-extraction of structurally similar compounds is a common source of impurities. While specific impurities for this exact compound are not extensively documented, based on the phytochemical profile of the Isodon genus, potential impurities could include other sesquiterpenoids and diterpenoids.[1][4] For the purpose of this guide, we will consider hypothetical impurities with similar chromatographic and spectroscopic characteristics.

Data Presentation: Purity Assessment Comparison

The following tables summarize hypothetical quantitative data for the purity assessment of this compound and the alternative compounds using different analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.598.298.2
Impurity A11.80.9-
Impurity B13.20.9-
Parthenolide Standard14.199.599.5
Costunolide Standard13.597.897.8

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis

CompoundRetention Time (min)Total Ion Chromatogram (TIC) Area (%)Purity (%)
This compound15.297.597.5
Impurity C14.91.5-
Impurity D15.81.0-
Parthenolide Standard16.599.299.2
Costunolide Standard16.198.198.1

Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Purity Analysis

CompoundCharacteristic Signal (ppm)Integral Ratio (Analyte/Standard)Purity (mol/mol %)
This compound4.85 (d)1.0298.5
Parthenolide Standard6.25 (d)1.0199.1
Costunolide Standard6.18 (d)0.9997.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of sesquiterpene lactones.[5][6][7]

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-25 min: 30-70% A

    • 25-30 min: 70-100% A

    • 30-35 min: 100% A

    • 35-40 min: 100-30% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Samples are dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is based on general procedures for the analysis of volatile and semi-volatile sesquiterpenoids.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples are dissolved in dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol is based on established guidelines for qNMR purity determination.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform and phase correction to the FID.

    • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the purity assessment process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Purity Calculation cluster_result Final Purity Assessment Sample Test Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (HPLC/GC) Dissolution->Filtration qNMR qNMR Dissolution->qNMR HPLC HPLC Filtration->HPLC GCMS GC-MS Filtration->GCMS HPLC_Data Peak Integration & Area % Calculation HPLC->HPLC_Data GCMS_Data TIC Integration & Spectral Library Comparison GCMS->GCMS_Data qNMR_Data Signal Integration & Molar Ratio Calculation qNMR->qNMR_Data Purity_Report Purity Report HPLC_Data->Purity_Report GCMS_Data->Purity_Report qNMR_Data->Purity_Report

Caption: Workflow for the purity assessment of sesquiterpenoid samples.

Purity_Assessment_Logic cluster_methods Purity Assessment Methods cluster_advantages Advantages cluster_limitations Limitations HPLC HPLC-UV HPLC_adv High resolution for non-volatile compounds HPLC->HPLC_adv provides HPLC_lim Requires chromophore for UV detection, relative quantification HPLC->HPLC_lim has GCMS GC-MS GCMS_adv High sensitivity for volatile compounds, structural info GCMS->GCMS_adv provides GCMS_lim Requires volatility and thermal stability, relative quantification GCMS->GCMS_lim has qNMR qNMR qNMR_adv Absolute quantification without a specific standard qNMR->qNMR_adv provides qNMR_lim Lower sensitivity, requires pure internal standard qNMR->qNMR_lim has

Caption: Comparison of advantages and limitations of analytical techniques.

References

Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Due to a lack of specific experimental data on this compound, this guide leverages data from structurally related and well-studied sesquiterpene lactones, namely parthenolide (B1678480), costunolide (B1669451), and dehydrocostus lactone, to provide a predictive and comparative context for future research.

Introduction

This compound is a sesquiterpenoid that has been isolated from the herb Isodon adenantha. As a member of the germacrane (B1241064) class of sesquiterpene lactones, it shares structural similarities with compounds known to possess significant biological activities, including anti-inflammatory and cytotoxic effects. This guide aims to provide a framework for researchers interested in exploring the therapeutic potential of this compound by comparing its potential activities with those of its well-characterized relatives.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for parthenolide, costunolide, and dehydrocostus lactone in assays relevant to anti-inflammatory and cytotoxic activities. These values serve as a benchmark for hypothesizing the potential potency of this compound.

Table 1: Comparative Anti-inflammatory Activity (NF-κB Inhibition)

CompoundAssayCell LineIC₅₀ (µM)
This compound --Data not available
ParthenolideNF-κB Reporter AssayHEK-Blue™ Null 1~15-70 (Significant inhibition)[1]
CostunolideWestern Blot (NF-κB subunits)MDA-MB-23120-40 (Effective dose)[2]
Dehydrocostus lactoneNot specifiedNot specifiedData not available

Table 2: Comparative Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)
This compound --Data not available
ParthenolideSiHaCervical Cancer8.42 ± 0.76[3][4]
MCF-7Breast Cancer9.54 ± 0.82[3][4]
GLC-82Non-small cell lung cancer6.07 ± 0.45[5]
A549Non-small cell lung cancer15.38 ± 1.13[5]
H1650Non-small cell lung cancer9.88 ± 0.09[5]
H1299Non-small cell lung cancer12.37 ± 1.21[5]
PC-9Non-small cell lung cancer15.36 ± 4.35[5]
HT-29Colon Adenocarcinoma7.0[6]
TE671Medulloblastoma6.5[6]
CostunolideMDA-MB-231Breast Cancer40[7]
MCF-7Breast Cancer40[7]
SK-BR-3Breast Cancer12.76[8]
T47DBreast Cancer15.34[8]
Dehydrocostus lactoneU118Glioblastoma17.16 ± 2.11 (48h)[9]
U251Glioblastoma22.33 ± 1.93 (48h)[9]
U87Glioblastoma26.42 ± 2.84 (48h)[9]
A549Lung Cancer~2 (24h), ~1 (48h)[10]
H460Lung Cancer~2 (24h), ~1 (48h)[10]
BON-1Gastrinoma71.9 (24h), 52.3 (48h)[11]

Experimental Protocols

To facilitate the investigation of this compound and ensure the reproducibility of experiments, detailed methodologies for key assays are provided below.

Protocol 1: Assessment of Anti-inflammatory Activity via NF-κB Inhibition

Objective: To determine the inhibitory effect of the test compound on the NF-κB signaling pathway.

Methodology: NF-κB Reporter Assay

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) and a positive control (e.g., parthenolide) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) is also included.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, to induce NF-κB activation.

  • Incubation: The plates are incubated for 24 hours to allow for the expression of the reporter gene.

  • Detection: The activity of the reporter enzyme (SEAP or luciferase) in the cell culture supernatant or cell lysate is measured using a commercially available detection kit and a microplate reader.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Assessment of Cytotoxic Activity

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, etc.) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound and a positive control (e.g., doxorubicin) are added to the cells at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway, a primary target for the anti-inflammatory activity of many sesquiterpene lactones.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits p50 p50 p65 p65 NF-κB_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_n Translocation DNA κB site NF-κB_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow Diagram

This diagram outlines a typical workflow for screening natural products for anti-inflammatory and cytotoxic activities.

Experimental_Workflow cluster_preparation Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Natural Product (this compound) extraction Isolation & Purification start->extraction characterization Structural Characterization extraction->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter) characterization->anti_inflammatory ic50_cyto Determine IC₅₀ (Cytotoxicity) cytotoxicity->ic50_cyto ic50_inflam Determine IC₅₀ (Anti-inflammatory) anti_inflammatory->ic50_inflam sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_inflam->sar conclusion Identify Lead Compound for Further Development sar->conclusion

Caption: Experimental workflow for screening natural products.

References

Safety Operating Guide

Proper Disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides a detailed protocol for the proper disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid compound, in accordance with general laboratory safety and hazardous waste regulations.

The primary method for the disposal of this compound involves solidification with an inert absorbent material, such as sand or vermiculite (B1170534), followed by disposal as hazardous chemical waste through a licensed contractor. This procedure minimizes the risk of exposure and ensures compliance with environmental regulations.

Key Disposal Information

ParameterGuidelineSource
Disposal Method Mix with sand or vermiculite and dispose of as hazardous waste.Safety Data Sheet
Waste Classification Hazardous Waste (pending official determination by EHS)General Laboratory Guidelines
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.Standard Laboratory Practice
Container Type Labeled, sealable, and chemically compatible container.Hazardous Waste Regulations
Storage Designated Satellite Accumulation Area.Resource Conservation and Recovery Act (RCRA)
Final Disposal Licensed hazardous waste disposal contractor.Environmental Protection Agency (EPA) Regulations

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Materials:

  • This compound waste

  • Inert absorbent material (e.g., vermiculite or sand)

  • Chemically compatible waste container with a secure lid

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat

  • Fume hood

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical waste, put on safety glasses, chemical-resistant gloves, and a lab coat.

  • Work in a Ventilated Area: Conduct the entire procedure within a certified fume hood to minimize inhalation exposure.

  • Prepare the Waste Container: Obtain a chemically compatible container that is clean and has a secure, leak-proof lid. Affix a hazardous waste label to the container, but do not yet fill in all the details.

  • Add Absorbent Material: Place a layer of inert absorbent material, such as vermiculite or sand, at the bottom of the waste container.

  • Transfer the Chemical Waste: Carefully transfer the this compound waste into the container with the absorbent material.

  • Solidify the Waste: Add more absorbent material to the container until the chemical waste is completely absorbed and the mixture is solid. A general guideline is to use a 5:1 ratio of vermiculite to liquid waste by volume to ensure complete absorption.

  • Seal the Container: Securely close the lid on the waste container.

  • Complete the Hazardous Waste Label: Fill out the hazardous waste label completely and accurately. Include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, and the associated hazards.

  • Store in a Satellite Accumulation Area: Place the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the solidified chemical waste.

Disposal Workflow

DisposalWorkflow start Start: Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prepare_container Prepare Labeled Hazardous Waste Container ppe->prepare_container add_absorbent Add Inert Absorbent (Vermiculite or Sand) prepare_container->add_absorbent transfer_waste Transfer Chemical Waste add_absorbent->transfer_waste solidify Solidify Waste with Additional Absorbent transfer_waste->solidify seal_label Seal Container and Complete Label solidify->seal_label store Store in Satellite Accumulation Area seal_label->store disposal Arrange for Pickup by Licensed Waste Contractor store->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.